PV-1019
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H18N8O3 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H18N8O3/c1-10(23-25-24-18(19)20)11-5-7-13(8-6-11)21-17(27)14-9-12-3-2-4-15(26(28)29)16(12)22-14/h2-9,22,25H,1H3,(H,21,27)(H4,19,20,24)/b23-10+ |
Clé InChI |
JPTDXDRGXKLHMC-AUEPDCJTSA-N |
SMILES isomérique |
C/C(=N\NN=C(N)N)/C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
CC(=NNN=C(N)N)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to PV-1019: A Selective Chk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PV-1019 (also known as NSC 744039), a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document details its chemical structure, mechanism of action, and key experimental data, offering valuable insights for professionals in cancer research and drug development.
Chemical Structure and Properties
This compound is chemically identified as 7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide. It was developed as a derivative of the Chk2 inhibitor NSC 109555.[1]
Chemical Structure:
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇N₇O₃ | [2][3] |
| Molecular Weight | 379.37 g/mol | [2][3] |
| Synonyms | NSC 744039 | [4] |
| Target | Checkpoint Kinase 2 (Chk2) | [2] |
| Pathway | Cell Cycle/DNA Damage | [2] |
Mechanism of Action
This compound functions as a selective and potent inhibitor of Chk2, a crucial serine/threonine kinase involved in the DNA damage response pathway. In response to DNA double-strand breaks, Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase, leading to cell cycle arrest, DNA repair, or apoptosis.[5]
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Chk2.[1] This inhibition prevents the autophosphorylation of Chk2, which is a critical step for its activation.[1] Consequently, the downstream signaling cascade is disrupted, affecting the phosphorylation of key substrates like Cdc25C and HDMX.[1]
Signaling Pathway of Chk2 Inhibition by this compound
Caption: Chk2 activation by DNA damage and its inhibition by this compound.
Quantitative Data
This compound demonstrates high potency and selectivity for Chk2 over other kinases, including the structurally related Chk1.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Substrate | IC₅₀ Value | Reference |
| Chk2 | Histone H1 | 138 nM | [6] |
| Chk2 | GST-Cdc25C | 260 nM | |
| Chk1 | Histone H1 | 55 µM |
Experimental Protocols
The following sections outline the key methodologies used to characterize the activity of this compound.
In Vitro Chk2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant Chk2.
Objective: To determine the IC₅₀ of this compound for Chk2 kinase activity.
Materials:
-
Recombinant Chk2 enzyme
-
Kinase assay buffer
-
ATP (radiolabeled or for use with ADP-Glo™)
-
Substrate (e.g., Histone H1 or a specific peptide like CHKtide)
-
This compound (dissolved in DMSO)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (or alternative detection method)
Protocol Outline:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant Chk2 enzyme to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the chosen substrate (e.g., Histone H1).
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the kinase activity. If using the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent followed by the kinase detection reagent.[7]
-
Measure luminescence to determine the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for In Vitro Kinase Assay
Caption: A simplified workflow for determining the in vitro IC50 of this compound.
Western Blot Analysis of Chk2 Autophosphorylation
This cellular assay assesses the ability of this compound to inhibit the activation of Chk2 within cancer cells in response to DNA damage.
Objective: To determine the effect of this compound on the autophosphorylation of Chk2 at key activation sites (e.g., Ser516) in cells.[8]
Materials:
-
Cancer cell line (e.g., H1299)
-
This compound
-
DNA damaging agent (e.g., Etoposide, ionizing radiation)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Chk2 (e.g., Ser516), anti-total-Chk2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol Outline:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 3 hours).
-
Induce DNA damage by treating cells with a DNA damaging agent (e.g., etoposide) or exposing them to ionizing radiation.
-
Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Chk2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Chk2 or a loading control like actin.[5]
Therapeutic Potential
This compound has shown potential as both a chemotherapeutic and a radiosensitizing agent. It exhibits synergistic antiproliferative activity when combined with topoisomerase I inhibitors like topotecan (B1662842) and camptothecin, as well as with radiation in human tumor cell lines.[1] Furthermore, this compound can protect normal mouse thymocytes from apoptosis induced by ionizing radiation, suggesting a potential role in mitigating the side effects of radiotherapy.[1]
References
- 1. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Phospho-Chk2 (Ser516) Antibody | Cell Signaling Technology [cellsignal.com]
Unveiling the Mechanism of Action of PV-1019: A Selective Chk2 Inhibitor
For Immediate Release
This technical whitepaper provides a comprehensive overview of the mechanism of action of PV-1019, a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2). Developed by Provid Pharmaceuticals, Inc., and the National Cancer Institute, this compound has demonstrated significant potential as a chemotherapeutic and radiosensitizing agent. This document, intended for researchers, scientists, and drug development professionals, details the core mechanism, summarizes key preclinical data, outlines experimental protocols, and visualizes the intricate signaling pathways involved.
Core Mechanism of Action: Competitive ATP Inhibition of Chk2
This compound functions as a competitive inhibitor of Chk2 with respect to ATP.[1][2] This was confirmed through enzymatic and biochemical observations, and further substantiated by the cocrystal structure of this compound bound within the ATP binding pocket of Chk2.[1][2] By occupying the ATP-binding site, this compound effectively blocks the kinase activity of Chk2, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the DNA damage response pathway, leading to increased efficacy of DNA-damaging agents and radiation.
Quantitative Analysis of In Vitro and Cellular Activity
The potency and selectivity of this compound have been quantified through a series of in vitro and cellular assays. The key findings are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value |
| Chk2 | IC₅₀ | 24 nM - 260 nM |
| Chk1 | IC₅₀ | 55 µM |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Inhibitory Activity of this compound
| Cellular Process | Cell Line | Parameter | Value |
| Topotecan-induced Chk2 Autophosphorylation | OVCAR-5 | IC₅₀ | 2.8 µM |
| Ionizing Radiation-induced Chk2 Autophosphorylation | OVCAR-4 | IC₅₀ | 5 µM |
These data highlight the high potency of this compound for Chk2 and its significant selectivity over the related kinase, Chk1.
The Chk2 Signaling Pathway and this compound's Point of Intervention
In response to DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and subsequently phosphorylates and activates Chk2. Activated Chk2 then phosphorylates a number of downstream targets to orchestrate cellular responses, including cell cycle arrest and apoptosis. Key substrates of Chk2 include the phosphatases Cdc25A and Cdc25C, and the p53 tumor suppressor protein. This compound intervenes at the level of Chk2, preventing these downstream phosphorylation events.
Figure 1: Simplified signaling pathway of Chk2 in the DNA damage response and the inhibitory action of this compound.
Synergistic Anti-proliferative Activity
Preclinical studies have demonstrated that this compound exhibits synergistic anti-proliferative activity when combined with DNA-damaging agents such as topotecan (B1662842) and camptothecin, as well as with ionizing radiation in human tumor cell lines.[1][3] This synergy is attributed to the abrogation of the Chk2-mediated cell cycle checkpoints, which prevents cancer cells from repairing the DNA damage induced by these therapies, thereby leading to enhanced cell death. Furthermore, this compound has been shown to protect normal mouse thymocytes from ionizing radiation-induced apoptosis, suggesting a potential therapeutic window.[1]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Chk2 Kinase Assay
-
Objective: To determine the in vitro inhibitory potency of this compound on Chk2 kinase activity.
-
Methodology:
-
Recombinant Chk2 enzyme was incubated with its substrate, histone H1, in a kinase assay buffer.
-
Various concentrations of this compound were added to the reaction mixture.
-
The kinase reaction was initiated by the addition of ATP.
-
The level of histone H1 phosphorylation was measured, typically through methods like autoradiography or fluorescence-based assays.
-
The concentration of this compound that inhibited 50% of Chk2 activity (IC₅₀) was calculated.
-
-
Competitive Inhibition Assay: To determine the mechanism of inhibition with respect to ATP, Lineweaver-Burk plots were generated by measuring Chk2 activity at varying concentrations of both this compound and ATP.[2]
Cellular Chk2 Autophosphorylation Inhibition Assay
-
Objective: To assess the ability of this compound to inhibit Chk2 activation in a cellular context.
-
Methodology:
-
Human cancer cell lines (e.g., OVCAR-5, OVCAR-4) were treated with a DNA-damaging agent (e.g., topotecan or ionizing radiation) to induce Chk2 activation.
-
Cells were co-incubated with varying concentrations of this compound.
-
Cell lysates were collected, and proteins were separated by SDS-PAGE.
-
Western blotting was performed using antibodies specific for phosphorylated Chk2 (e.g., at Ser516) and total Chk2.
-
The intensity of the phosphorylated Chk2 bands was quantified to determine the IC₅₀ for the inhibition of autophosphorylation.[2]
-
Figure 2: Workflow for key in vitro and cellular assays used to characterize this compound.
Downstream Effects of Chk2 Inhibition by this compound
The inhibition of Chk2 by this compound leads to the abrogation of downstream signaling events. Specifically, this compound has been shown to inhibit the phosphorylation of Cdc25C and prevent the degradation of HDMX in response to DNA damage.[1][2] These effects contribute to the disruption of cell cycle checkpoints and the potentiation of the cytotoxic effects of genotoxic therapies.
Development Status
This compound was initially developed by Provid Pharmaceuticals, Inc. and has been evaluated in preclinical studies.[4] While the company's recent pipeline focuses on other therapeutic areas such as autoimmune diseases with compounds like PV-3212, the foundational research on this compound has provided significant insights into the therapeutic potential of selective Chk2 inhibition.[5][6][7] Further information regarding the current clinical development status of this compound is not publicly available.
Conclusion
This compound is a potent and selective Chk2 inhibitor that acts through competitive inhibition of ATP binding. Its ability to disrupt the DNA damage response pathway, leading to synergistic effects with chemotherapy and radiation, positions Chk2 inhibition as a promising strategy in oncology. The detailed preclinical data and experimental protocols outlined in this whitepaper provide a solid foundation for further research and development in this area.
References
- 1. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Provid Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 5. Pipeline - Provid Pharmaceuticals [provid.com]
- 6. PV-3212 Drug Candidate for MS - Provid Pharmaceuticals [provid.com]
- 7. Partner/Investor Opportunities - Provid Pharmaceuticals [provid.com]
A Technical Guide to the Synthesis and Characterization of PV-1019: A Selective Chk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the synthesis and characterization of PV-1019 (NSC 744039), a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document details the synthetic pathway, in-depth characterization methodologies, and key biological data, serving as a vital resource for researchers in oncology and drug discovery.
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by integrating DNA damage signals and orchestrating cell cycle arrest, DNA repair, and apoptosis.[1][2] Dysregulation of the Chk2 signaling pathway is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This compound, a derivative of 4,4'-diacetyldiphenylurea-bis(guanylhydrazone) (NSC 109555), has emerged as a selective and potent Chk2 inhibitor with potential for both direct anti-cancer activity and as a sensitizer (B1316253) for chemo- and radiotherapy.[1][3] This guide elucidates the synthesis and comprehensive characterization of this promising small molecule.
Synthesis of this compound
This compound, with the chemical name 7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide, is synthesized as a derivative of the lead compound NSC 109555.[4] The synthesis involves the coupling of a 7-nitroindole (B1294693) moiety with a guanidinohydrazone fragment via an amide bond.[1]
Synthesis of 7-Nitroindole-2-carboxylic Acid Intermediate
A key intermediate in the synthesis of this compound is 7-nitroindole-2-carboxylic acid. A general three-step synthesis for this intermediate starting from 2-nitroaniline (B44862) has been described and is outlined below.[5]
Experimental Protocol: Synthesis of 7-Nitroindole-2-carboxylic Acid [5]
-
Preparation of Ethylpyruvate o-nitrophenylhydrazone:
-
An ice-cold solution of 2-nitroaniline in concentrated hydrochloric acid and water is diazotized by the slow addition of aqueous sodium nitrite.
-
In a separate flask, 2-methyl-3-oxobutyric acid ethyl ester is dissolved in ethanol (B145695) and treated with a potassium hydroxide (B78521) solution.
-
The diazonium salt solution is then added to the ester solution, resulting in the immediate formation of a yellow solid.
-
The solid is filtered, washed, and recrystallized from ethanol to yield ethylpyruvate o-nitrophenylhydrazone.
-
-
Preparation of Ethyl 7-nitro-1H-indole-2-carboxylate:
-
The dried ethylpyruvate o-nitrophenylhydrazone is added to polyphosphoric acid.
-
The mixture is heated to 80°C and stirred for 12 hours.
-
The reaction mixture is poured into ice water, and the resulting dark brown solid is collected.
-
The solid is extracted with petroleum ether, and the extract is concentrated and recrystallized from ethanol to give ethyl 7-nitro-1H-indole-2-carboxylate as pale yellow needles.
-
-
Preparation of 7-Nitroindole-2-carboxylic acid:
-
Ethyl 7-nitro-1H-indole-2-carboxylate is dissolved in ethanol.
-
An aqueous solution of potassium hydroxide is added, and the mixture is stirred for three hours.
-
Hot water is added to dissolve the resulting solid. The solution is then acidified with concentrated hydrochloric acid to precipitate the product.
-
The precipitate is filtered, washed with water, and dried to yield 7-nitroindole-2-carboxylic acid.
-
Final Assembly of this compound
The final synthesis of this compound involves the amide coupling of 7-nitroindole-2-carboxylic acid with the appropriate amine-containing guanidinohydrazone precursor. The detailed protocol for this final step is often found in the supplementary materials of primary research articles.[1][4]
Characterization of this compound
The characterization of this compound has been extensively performed to elucidate its inhibitory activity, selectivity, mechanism of action, and cellular effects.
Biochemical Characterization
In Vitro Kinase Assays:
The inhibitory potency of this compound against Chk2 and its selectivity over the related kinase Chk1 were determined using in vitro kinase assays.[4] The assays typically involve incubating the purified kinase with a substrate (e.g., histone H1 or a synthetic peptide like CHKtide) and [γ-³³P]ATP in the presence of varying concentrations of the inhibitor.[4][6] The incorporation of the radiolabeled phosphate (B84403) into the substrate is then quantified.
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase | Substrate | IC₅₀ (nM) | Reference |
| Chk2 | Histone H1 | 138 | [4] |
| Chk2 | GST-Cdc25C | 260 | [4] |
| Chk1 | Histone H1 | 55,000 | [4] |
Mechanism of Action:
Kinetic studies, including Lineweaver-Burk analysis, have demonstrated that this compound acts as a competitive inhibitor of Chk2 with respect to ATP.[4] This indicates that this compound binds to the ATP-binding pocket of the Chk2 kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of its substrates.
Structural Characterization
X-ray Crystallography:
The co-crystal structure of this compound bound to the catalytic domain of Chk2 has been solved at a resolution of 2.07 Å.[2][4] This has provided a detailed understanding of the molecular interactions between the inhibitor and the ATP-binding pocket.
Experimental Protocol: Co-crystallization of Chk2 with this compound [7]
-
The catalytic domain of human Chk2 (residues 210-531) is expressed and purified.
-
The purified Chk2 is concentrated to 35–45 mg/mL.
-
Crystals are grown by co-crystallization and streak seeding using previously grown Chk2-PV1019 crystals as a seed source.
-
Diffraction data is collected, and the structure is solved by molecular replacement using the coordinates of a known Chk2 structure (e.g., PDB code: 2W7X).
The crystal structure reveals that this compound occupies the ATP-binding pocket. Key interactions include hydrogen bonds between the guanidinium (B1211019) group of this compound and the side chain of Glu273, and between the 7-nitroindole moiety and the backbone amide of Met304.[2] Water-mediated hydrogen bonds further stabilize the inhibitor in the binding site.
Cellular Characterization
Inhibition of Chk2 Activity in Cells:
The ability of this compound to inhibit Chk2 activity within a cellular context has been demonstrated through various assays.[4]
-
Inhibition of Chk2 Autophosphorylation: Treatment of cells with DNA damaging agents like topotecan (B1662842) or ionizing radiation (IR) induces the autophosphorylation of Chk2 at Serine 516, a marker of its activation. This compound has been shown to inhibit this induced autophosphorylation in a dose-dependent manner.[4]
-
Inhibition of Downstream Substrate Phosphorylation: Activated Chk2 phosphorylates several downstream targets, including Cdc25C and HDMX. This compound effectively suppresses the radiation-induced phosphorylation of Cdc25c on Serine 216.[4]
-
Abrogation of DNA Damage-Induced Apoptosis: In normal cells, Chk2 activation following DNA damage can lead to apoptosis. This compound has been shown to protect normal mouse thymocytes from ionizing radiation-induced apoptosis.[4]
Antiproliferative and Chemosensitizing Effects:
This compound exhibits antiproliferative activity in human tumor cell lines, particularly those with high endogenous levels of Chk2.[4] Furthermore, it acts synergistically with topoisomerase I inhibitors like topotecan and camptothecin, as well as with radiation, to inhibit the proliferation of cancer cells.[4]
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Effect | Reference |
| Inhibition of TPT-induced Chk2 Autophosphorylation | OVCAR-5 | Dose-dependent inhibition | [4] |
| Inhibition of IR-induced Cdc25c Phosphorylation | MCF7 | IC₅₀ < 10 µM | [4] |
| Abrogation of IR-induced Apoptosis | Mouse Thymocytes | Reduction in apoptosis | [4] |
| Growth Inhibition (GI₅₀) | NCI-60 Colon Cancer Cell Lines | Varies | [4] |
| Growth Inhibition (GI₅₀) | NCI-60 Ovarian Cancer Cell Lines | Varies | [4] |
Signaling Pathways and Experimental Workflows
Chk2 Signaling Pathway in Response to DNA Damage
Caption: Chk2 activation cascade following DNA damage and its inhibition by this compound.
Experimental Workflow for In Vitro Chk2 Kinase Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound on Chk2.
Logical Relationship of this compound's Therapeutic Potential
Caption: The dual therapeutic potential of this compound in cancer treatment.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Chk2 kinase. Its ability to competitively block the ATP-binding site of Chk2 translates into effective inhibition of Chk2 signaling in cellular contexts, leading to both direct antiproliferative effects and sensitization of cancer cells to conventional therapies. The detailed synthetic and characterization data presented in this whitepaper provide a solid foundation for further preclinical and clinical development of this compound and its analogs as promising anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
PV-1019: A Technical Guide to its Biological Activity and Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of PV-1019, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). It is designed to serve as a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation of this compound. This document summarizes key quantitative data, details experimental protocols for its biological characterization, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Biological Activity of this compound
This compound has demonstrated significant inhibitory activity against Chk2 kinase and has shown anti-proliferative effects in various cancer cell lines. The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Kinase Inhibition by this compound
| Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| Chk2 | 24 | In vitro kinase assay | [1][2][3] |
| Chk2 | 138 | In vitro kinase assay with histone H1 as substrate | [1][4] |
| Chk1 | 55,000 | In vitro kinase assay | [5] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | IC50 / GI50 (µM) | Experimental Conditions | Reference |
| Chk2 Autophosphorylation Inhibition | OVCAR-5 | 2.8 | 1-hour pre-incubation with this compound followed by Topotecan treatment | [1][4] |
| Anti-proliferative Effect | Human Tumor Cells | 0.1 - 100 (dose-dependent) | 48-hour incubation | [1][4] |
| Growth Inhibition (GI50) | Ovarian Cancer Cell Lines (NCI-60 panel) | Varies by cell line | 48-hour incubation, Sulforhodamine B (SRB) assay | [5] |
| Growth Inhibition (GI50) | Colon Carcinoma Cell Lines (NCI-60 panel) | Varies by cell line | 48-hour incubation, Sulforhodamine B (SRB) assay | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the key experimental protocols used to characterize the biological activity of this compound.
In Vitro Chk2 Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of Chk2 kinase.
Materials:
-
Recombinant human Chk2 enzyme
-
Histone H1 (as substrate)
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels and reagents
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant Chk2 enzyme, histone H1 substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated histone H1 using a phosphorimager.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Cell Viability Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density, thereby assessing the anti-proliferative effects of a compound.[5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48 hours.[1][4][5]
-
After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye with Tris base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)
This method is used to quantify the percentage of cells undergoing apoptosis following treatment with this compound.[6]
Materials:
-
Cells (e.g., mouse thymocytes)
-
This compound
-
Inducing agent (e.g., ionizing radiation)
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Isolate and culture the cells of interest.
-
Pre-incubate the cells with this compound (e.g., 1 µM) for 1 hour.[6]
-
Induce apoptosis using a method such as ionizing radiation (e.g., 5 Gy).[6]
-
Incubate the cells for 16 hours.[6]
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PI staining solution.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the sub-G1 phase, which is indicative of apoptosis.[6]
Visualizations: Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were created using the DOT language.
Caption: this compound Mechanism of Action in the DNA Damage Response Pathway.
Caption: Workflow for the In Vitro Chk2 Kinase Inhibition Assay.
Caption: Workflow for the Sulforhodamine B Cell Viability Assay.
References
- 1. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Chk | MOLNOVA [molnova.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of PV-1019: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of PV-1019, a novel and selective inhibitor of Checkpoint Kinase 2 (Chk2). All data and protocols presented herein are derived from the seminal study by Jobson et al. (2009) titled, "Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide]," published in the Journal of Pharmacology and Experimental Therapeutics.
Core Concepts: Mechanism of Action
This compound is a potent and selective inhibitor of Chk2, a critical serine/threonine kinase in the DNA damage response pathway.[1][2] In response to DNA double-strand breaks, Chk2 is activated by ataxia telangiectasia mutated (ATM) kinase.[3][4] Activated Chk2 then phosphorylates a variety of downstream substrates to initiate cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis.[3][5][6] this compound exerts its cytotoxic and chemo/radiosensitizing effects by competitively binding to the ATP-binding pocket of Chk2, thereby inhibiting its kinase activity.[1][2] This inhibition prevents the phosphorylation of downstream targets, disrupting the cellular response to DNA damage and leading to enhanced cell death in cancer cells.
Signaling Pathway
The following diagram illustrates the role of Chk2 in the DNA damage response and the point of inhibition by this compound.
Quantitative Data
The in vitro inhibitory activity of this compound was quantified through a series of enzymatic and cell-based assays. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibition of Chk2 by this compound
| Parameter | Value | Notes |
| IC50 | 138 nM | Inhibition of Chk2 autophosphorylation and histone H1 phosphorylation.[2] |
| IC50 (vs. Cdc25C) | 260 nM | Inhibition of Chk2-mediated phosphorylation of its substrate Cdc25C.[7] |
| Mechanism of Inhibition | ATP-competitive | Confirmed by Lineweaver-Burk analysis and co-crystal structure.[1][2] |
Table 2: Selectivity of this compound for Chk2 over Chk1
| Kinase | IC50 |
| Chk2 | 24 nM[8] |
| Chk1 | 55 µM[7] |
Note: There is a discrepancy in the reported IC50 for Chk2 between different sources, with Medchemexpress reporting a more potent value.
Table 3: Cellular Activity of this compound
| Assay | Cell Line | IC50 | Notes |
| Inhibition of Topotecan-induced Chk2 Autophosphorylation | OVCAR-5 | 2.8 µM | This compound was pre-incubated for 1 hour before topotecan (B1662842) treatment.[8] |
| Inhibition of IR-induced Chk2 Autophosphorylation | OVCAR-4 | 5 µM | Cells were exposed to 10 Gy of ionizing radiation.[9] |
Table 4: Antiproliferative Activity of this compound in Human Tumor Cell Lines
| Cell Line | GI50 (µM) |
| Colon Carcinoma | Varies by cell line |
| Ovarian Carcinoma | Varies by cell line |
Note: The original publication by Jobson et al. (2009) refers to antiproliferative activity in the NCI-60 screen but does not provide specific GI50 values in the main text or figures. It is stated that this compound has antiproliferative effects in the micromolar range.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments performed to characterize the in vitro cytotoxicity of this compound.
In Vitro Kinase Assay
This assay was used to determine the direct inhibitory effect of this compound on Chk2 kinase activity.
Workflow:
Detailed Steps:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant Chk2 enzyme, histone H1 (as a generic substrate) or GST-Cdc25C, and the kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis: Separate the proteins on a polyacrylamide gel.
-
Visualization: Dry the gel and expose it to an X-ray film to visualize the radiolabeled, phosphorylated proteins.
-
Analysis: Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Cell Proliferation (MTS) Assay
This assay was used to assess the antiproliferative effects of this compound on cancer cell lines.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate human tumor cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include wells with vehicle control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified CO2 incubator.
-
MTS Addition: Add MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Flow Cytometry)
This assay was used to evaluate the effect of this compound on ionizing radiation (IR)-induced apoptosis.
Workflow:
Detailed Steps:
-
Cell Isolation: Isolate thymocytes from wild-type and Chk2-/- mice.
-
Treatment: Pre-incubate the isolated thymocytes with 1 µM this compound for 1 hour.
-
Apoptosis Induction: Expose the cells to 5 Gy of ionizing radiation to induce apoptosis.
-
Incubation: Incubate the cells for 16 hours.
-
Cell Staining: Harvest the cells and stain them with propidium iodide (PI), a fluorescent dye that intercalates with DNA in cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the sub-G1 phase of the cell cycle, which represents the apoptotic cell population with fragmented DNA. Compare the results between treated and untreated cells.
Conclusion
This compound is a potent and selective inhibitor of Chk2 kinase that demonstrates significant in vitro cytotoxic and antiproliferative activity. Its mechanism of action, centered on the disruption of the DNA damage response, makes it a compelling candidate for further investigation, particularly in combination with DNA-damaging chemotherapeutics and radiation therapy. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the further exploration of this compound and other Chk2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of chk2 in Response to DNA Damage in Cancer Cells [sc.journals.umz.ac.ir]
- 6. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
PV-1019: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification and validation of the molecular target of PV-1019, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document details the experimental methodologies used to characterize its mechanism of action and presents key quantitative data in a structured format. Furthermore, it includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role as a potential therapeutic agent.
Introduction to this compound and its Primary Target
This compound, also known as NSC 744039, has been identified as a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1] Chk2 activation is a key step in the cellular response to genotoxic stress, leading to cell cycle arrest, DNA repair, or apoptosis.[2][3][4] The inhibition of Chk2 by this compound presents a promising strategy for sensitizing cancer cells to DNA-damaging agents and radiation therapy.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's inhibitory activity.
| Parameter | Value | Target/Cell Line | Comments |
| IC50 (in vitro kinase assay) | 24 nM | Chk2 | Demonstrates potent inhibition of Chk2.[5] |
| IC50 (in vitro kinase assay) | > 1 µM | Chk1 | Indicates high selectivity for Chk2 over Chk1. |
| IC50 (Chk2 autophosphorylation) | 138 nM | - | Inhibition of Chk2 autophosphorylation and histone H1 phosphorylation.[5] |
| IC50 (Topotecan-induced Chk2 autophosphorylation) | 2.8 µM | OVCAR-5 cells | Cellular target engagement in response to DNA damage.[5][6] |
| IC50 (IR-induced Chk2 autophosphorylation) | 5 µM | OVCAR-4 cells | Cellular target engagement in response to ionizing radiation.[7] |
Signaling Pathway
The ATM-Chk2 signaling pathway is a crucial component of the DNA damage response. Upon DNA double-strand breaks, the ATM kinase is activated and subsequently phosphorylates and activates Chk2. Activated Chk2 then phosphorylates a range of downstream substrates to orchestrate the cellular response. This compound acts by competitively inhibiting the ATP-binding site of Chk2, thereby blocking these downstream signaling events.[1]
Caption: The ATM-Chk2 signaling pathway in response to DNA damage and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the identification and validation of this compound's target.
In Vitro Chk2 Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of Chk2 by measuring the amount of ADP produced, which is directly proportional to the enzyme's activity.
Caption: Workflow for the in vitro Chk2 kinase assay.
Protocol:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock.
-
Prepare serial dilutions of this compound in the 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the Chk2 enzyme to the desired concentration in 1x Kinase Assay Buffer.
-
Prepare the substrate solution (e.g., CHKtide peptide) and ATP at the desired concentrations.
-
-
Reaction Setup:
-
In a 96-well plate, add the 1x Kinase Assay Buffer, substrate, and diluted this compound or vehicle control.
-
Add ATP to all wells except the "no ATP" control.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the diluted Chk2 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent depletes the remaining ATP and converts the ADP produced to ATP.
-
Incubate at room temperature for 45 minutes.
-
Add Kinase Detection Reagent, which contains luciferase and luciferin, to measure the newly synthesized ATP.
-
Incubate at room temperature for another 45 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the Chk2 kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Chk2 Autophosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the activation of Chk2 within a cellular context by measuring the level of Chk2 autophosphorylation at Serine 516.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., OVCAR-5) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce DNA damage by treating the cells with a DNA-damaging agent like Topotecan or by exposing them to ionizing radiation (IR).
-
Incubate for the desired time to allow for Chk2 activation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Chk2 (p-Chk2 Ser516).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Chk2.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity in response to treatment with this compound.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound, alone or in combination with a DNA-damaging agent. Include a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Conclusion
The data and experimental protocols presented in this technical guide validate this compound as a potent and selective inhibitor of Chk2. The detailed methodologies provide a framework for researchers to further investigate the therapeutic potential of this compound and other Chk2 inhibitors. The visualizations of the ATM-Chk2 signaling pathway and experimental workflows offer a clear and concise understanding of the compound's mechanism of action and the processes involved in its characterization. This information is intended to support the ongoing research and development efforts in the field of oncology and drug discovery.
References
- 1. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of CHK2 in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHK2 kinase: cancer susceptibility and cancer therapy - two sides of the same coin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Profile of PV-1019: A Technical Guide to its Preclinical Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic properties of PV-1019, a potent and selective inhibitor of Checkpoint kinase 2 (Chk2). The information presented herein is synthesized from publicly available scientific literature.
Core Pharmacodynamic Properties
This compound is a small molecule inhibitor that demonstrates high selectivity for Chk2, a critical serine/threonine kinase involved in the DNA damage response pathway. It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation and activation of Chk2.[1][2] This inhibition disrupts downstream signaling, which can sensitize cancer cells to DNA-damaging agents and radiation.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Cell Line/System | Reference |
| Chk2 | IC50 | 24 nM | In vitro kinase assay | [1] |
| Chk2 (autophosphorylation) | IC50 | 5 µM | OVCAR-4 cells | [1] |
Experimental Protocols
The following methodologies are based on the key preclinical studies that have characterized the activity of this compound.
In Vitro Chk2 Kinase Assay
This assay is fundamental to determining the direct inhibitory effect of this compound on Chk2 activity.
Objective: To quantify the concentration of this compound required to inhibit 50% of Chk2 kinase activity (IC50).
Methodology:
-
Recombinant Chk2 enzyme is incubated with its substrate (e.g., a peptide or protein) and ATP in a suitable buffer system.
-
This compound is added to the reaction mixture at a range of concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (using radiolabeled ATP), fluorescent assays, or antibody-based detection methods (e.g., ELISA).
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Chk2 Autophosphorylation Assay
This experiment assesses the ability of this compound to inhibit Chk2 activation within a cellular context.
Objective: To measure the inhibition of Chk2 autophosphorylation in cells treated with this compound.
Methodology:
-
A suitable human cancer cell line (e.g., OVCAR-4) is cultured under standard conditions.[1]
-
Cells are pre-treated with varying concentrations of this compound for a specified duration.
-
DNA damage is induced to activate the Chk2 pathway, typically using ionizing radiation (IR) or a chemotherapeutic agent.
-
Following DNA damage induction, cells are lysed, and protein extracts are prepared.
-
The levels of phosphorylated Chk2 (at a specific autophosphorylation site, e.g., Ser516) and total Chk2 are determined by Western blotting using specific antibodies.
-
The intensity of the phosphorylated Chk2 band is normalized to the total Chk2 band to account for any variations in protein loading.
-
The IC50 for the inhibition of cellular Chk2 autophosphorylation is calculated from the dose-response data.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
In Vivo Pharmacokinetic Data
Despite a comprehensive search of publicly available scientific literature and databases, specific in vivo pharmacokinetic parameters for this compound, such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC), have not been reported. The development status of this compound is noted as being in the discovery phase, which may account for the limited availability of such data.
Summary and Future Directions
This compound is a potent and selective preclinical inhibitor of Chk2 with well-characterized in vitro and cellular mechanisms of action. Its ability to inhibit Chk2 makes it a compound of interest for further investigation, particularly in combination with DNA-damaging cancer therapies.
For a complete pharmacokinetic profile, further preclinical studies in animal models would be necessary to determine its absorption, distribution, metabolism, and excretion (ADME) properties. Such studies would be crucial for establishing a potential therapeutic window and for guiding any future clinical development. Researchers and drug development professionals are encouraged to view the available data as a foundation for further in-depth investigation into the therapeutic potential of this compound.
References
- 1. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
PV-1019: A Technical Guide to Solubility and Stability Studies
Disclaimer: As of December 2025, detailed public-domain data regarding the comprehensive solubility and stability profiles of PV-1019 (also known as NSC 744039) is limited. The information presented herein is based on general principles and regulatory guidelines for pharmaceutical compounds and serves as a template for conducting and documenting such studies. The single publicly available data point indicates a solubility of ≥ 2.5 mg/mL (6.59 mM), resulting in a clear solution, though the specific solvent and conditions are not specified.
This technical guide provides a framework for researchers, scientists, and drug development professionals to design, execute, and report on the solubility and stability of this compound. The methodologies and data presentation formats are derived from established regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. A comprehensive solubility profile should be established across a range of physiologically relevant conditions.
Quantitative Solubility Data
The following table outlines the essential solubility data that should be collected for this compound.
| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Solubility (mM) | Method |
| Purified Water | 25 | 7.0 (unbuffered) | Data not available | Data not available | Thermodynamic |
| 0.1 N HCl | 37 | 1.2 | Data not available | Data not available | Thermodynamic |
| Acetate Buffer | 37 | 4.5 | Data not available | Data not available | Thermodynamic |
| Phosphate Buffer | 37 | 6.8 | Data not available | Data not available | Thermodynamic |
| Phosphate Buffered Saline (PBS) | 37 | 7.4 | Data not available | Data not available | Thermodynamic |
| Ethanol | 25 | N/A | Data not available | Data not available | Thermodynamic |
| Propylene Glycol | 25 | N/A | Data not available | Data not available | Thermodynamic |
| DMSO | 25 | N/A | Data not available | Data not available | Thermodynamic |
Experimental Protocol: Thermodynamic Solubility
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., water, pH buffers, ethanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound
-
Analytical balance
-
pH meter
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibrate the samples by agitation in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) until equilibrium is reached.
-
After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
-
Separate the undissolved solid from the supernatant by centrifugation at a high speed.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Perform the experiment in triplicate for each solvent system.
Stability Studies
Stability studies are crucial to determine the shelf-life of a drug substance and to identify its degradation products. Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
Quantitative Stability Data (Forced Degradation)
The following table summarizes the data that should be generated from forced degradation studies of this compound.
| Stress Condition | Conditions | Duration | Assay (% Initial) | Major Degradants (% Peak Area) |
| Hydrolytic | 0.1 N HCl | 7 days | Data not available | Data not available |
| 0.1 N NaOH | 7 days | Data not available | Data not available | |
| Purified Water | 7 days | Data not available | Data not available | |
| Oxidative | 3% H₂O₂ | 24 hours | Data not available | Data not available |
| Thermal | 60°C (Solid State) | 14 days | Data not available | Data not available |
| 60°C (Solution) | 14 days | Data not available | Data not available | |
| Photolytic | ICH Q1B Option 2 | N/A | Data not available | Data not available |
Experimental Protocol: Forced Degradation
Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound (solid and in solution)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method (e.g., with photodiode array detector)
-
LC-MS system for identification of degradants
Procedure:
-
Hydrolytic Degradation:
-
Prepare solutions of this compound in 0.1 N HCl, 0.1 N NaOH, and purified water.
-
Store the solutions at an elevated temperature (e.g., 60°C) for a specified period.
-
At defined time points, withdraw samples, neutralize if necessary, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3%).
-
Store at room temperature and protect from light.
-
Analyze samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C or 80°C) in a temperature-controlled oven.
-
Analyze samples at specified time intervals.
-
-
Photolytic Degradation:
-
Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples by HPLC.
-
-
Analysis:
-
For all studies, use a stability-indicating HPLC method to separate the parent this compound peak from any degradation products.
-
Calculate the percentage degradation of this compound.
-
If significant degradation is observed, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.
-
Signaling Pathways
While not directly related to solubility and stability, understanding the mechanism of action of this compound is crucial for drug development. As a Chk2 inhibitor, this compound is expected to interfere with the DNA damage response pathway.
This guide provides a roadmap for the systematic evaluation of the solubility and stability of this compound. The generation of robust data in these areas is fundamental to the successful development of this compound as a therapeutic agent.
Unveiling the Therapeutic Promise of PV-1019: An In-Depth Technical Guide to its Early-Stage Research as a Chk2 Inhibitor
For Immediate Release
This technical guide provides a comprehensive overview of the early-stage research into the therapeutic potential of PV-1019, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). Tailored for researchers, scientists, and drug development professionals, this document details the core preclinical findings, experimental methodologies, and the underlying mechanism of action of this compound, positioning it as a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents and radiotherapy.
Core Findings: Quantitative Analysis of this compound's Inhibitory Activity
This compound has demonstrated significant and selective inhibitory activity against Chk2 in both biochemical and cellular assays. The following tables summarize the key quantitative data from preclinical studies.
| In Vitro Inhibitory Activity of this compound | |
| Assay Type | IC50 Value |
| Chk2 Kinase Assay (Substrate: Histone H1, 10 µM ATP) | 138 nM[1][2] |
| Chk2 Kinase Assay (Substrate: GST-Cdc25C) | 260 nM[1] |
| Chk1 Kinase Assay (Chk1 Autophosphorylation, 10 µM ATP) | 55 µM[1] |
| Cellular Inhibitory Activity of this compound | |
| Cell Line & Condition | IC50 Value |
| OVCAR-4 cells (IR-induced Chk2 autophosphorylation at Ser516) | 5 µM[1][3] |
| OVCAR-5 cells (Topotecan-induced Chk2 autophosphorylation) | 2.8 µM[1][2][3] |
| MCF7 cells (IR-induced Chk2 autophosphorylation at Ser516) | ~10 µM[3] |
Mechanism of Action: ATP-Competitive Inhibition of Chk2
Structural and biochemical studies have confirmed that this compound functions as an ATP-competitive inhibitor of Chk2.[1][4] It binds to the ATP-binding pocket of the Chk2 kinase domain, thereby preventing the phosphorylation of Chk2 itself (autophosphorylation) and its downstream substrates. This inhibition of Chk2 activity disrupts the DNA damage response pathway, leading to increased sensitivity of cancer cells to genotoxic stress.
Chk2 Signaling Pathway in DNA Damage Response
Upon DNA damage, particularly double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and subsequently phosphorylates Chk2 at Threonine 68. This initiates Chk2 activation, which then phosphorylates a cascade of downstream targets to induce cell cycle arrest, DNA repair, or apoptosis. This compound's inhibition of Chk2 disrupts these critical cellular responses to DNA damage.
Key Experimental Protocols
Detailed methodologies for the pivotal experiments that established the preclinical efficacy of this compound are provided below.
In Vitro Chk2 Kinase Assay
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by purified Chk2 enzyme.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 1 mM Na3VO4, 2 mM DTT, and 1% DMSO.
-
Enzyme and Substrate Addition: To the reaction buffer, add purified recombinant Chk2 enzyme and a suitable substrate (e.g., Histone H1 or a specific peptide like CHKtide).
-
Inhibitor Incubation: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture and incubate.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]ATP (final concentration of 10 µM).
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 2 hours).
-
Reaction Termination and Detection: Stop the reaction and spot the mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [γ-33P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Western Blot Assay for Chk2 Phosphorylation
This assay determines the effect of this compound on Chk2 autophosphorylation within a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture human cancer cell lines (e.g., OVCAR-4, OVCAR-5, MCF7) to 70-80% confluency.
-
Induction of DNA Damage: Treat cells with a DNA-damaging agent (e.g., topotecan (B1662842) or ionizing radiation) to induce Chk2 activation.
-
This compound Treatment: Co-incubate or pre-incubate the cells with varying concentrations of this compound.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated Chk2 (e.g., anti-pChk2 Ser516) and total Chk2.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated Chk2 levels to total Chk2 to determine the inhibitory effect of this compound.
Sulforhodamine B (SRB) Cell Viability Assay
This colorimetric assay is used to assess the antiproliferative effects of this compound.[5]
Protocol:
-
Cell Seeding: Seed human tumor cell lines in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 hours).
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls to determine the GI50 (concentration for 50% growth inhibition).
Clonogenic Survival Assay
This assay evaluates the ability of this compound to sensitize cancer cells to radiation by measuring their long-term reproductive capacity.[6][7][8]
Protocol:
-
Cell Plating: Plate a known number of cells into culture dishes.
-
This compound Treatment: Treat the cells with a fixed concentration of this compound.
-
Irradiation: Expose the cells to varying doses of ionizing radiation.
-
Incubation: Incubate the cells for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).
-
Fixation and Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies in each dish.
-
Data Analysis: Calculate the surviving fraction for each radiation dose, normalized to the plating efficiency of non-irradiated cells. A dose enhancement factor can be calculated to quantify the radiosensitizing effect of this compound.
Therapeutic Potential and Future Directions
The preclinical data strongly suggest that this compound is a potent and selective inhibitor of Chk2 with significant potential as a cancer therapeutic. Its ability to synergize with DNA-damaging agents like topotecan and camptothecin, as well as with ionizing radiation, highlights its promise in combination therapy settings.[8] By abrogating the DNA damage checkpoint, this compound can lower the threshold for cell death in cancer cells undergoing genotoxic stress.
Furthermore, studies have indicated that this compound may also have single-agent antiproliferative activity in cancer cells with high intrinsic Chk2 expression.[8] Future research should focus on in vivo efficacy studies in relevant animal models to validate these preclinical findings and to establish a therapeutic window. Further investigation into biomarkers that could predict sensitivity to this compound will be crucial for patient selection in future clinical trials. The data presented in this guide provide a solid foundation for the continued development of this compound as a novel anticancer agent.
References
- 1. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Clonogenic Assay [bio-protocol.org]
- 7. Clonogenic Assay [en.bio-protocol.org]
- 8. Clonogenic assay - Wikipedia [en.wikipedia.org]
PV-1019: A Technical Overview of its Binding Affinity and Interaction with Checkpoint Kinase 2 (Chk2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the binding characteristics of PV-1019, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This compound, also known as NSC 744039, has been identified as a promising agent in cancer therapy due to its ability to interfere with the DNA damage response pathway. This document summarizes the available quantitative data on its binding affinity, details the experimental protocols used for its characterization, and visualizes its mechanism of action and the experimental workflow.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated significant potential as a chemotherapeutic and radiosensitizing agent. It is a derivative of 4,4'-diacetyldiphenylurea-bis(guanylhydrazone) (NSC 109555) and functions as a selective, submicromolar inhibitor of Chk2. Chk2 is a critical serine/threonine kinase in the ataxia telangiectasia mutated (ATM) signaling pathway, which is activated in response to DNA damage. By inhibiting Chk2, this compound can disrupt cell cycle arrest and apoptosis, thereby sensitizing cancer cells to DNA-damaging treatments like chemotherapy and radiation.[1]
Binding Affinity of this compound
The binding affinity of this compound for Chk2 has been primarily characterized by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Multiple studies have confirmed the high potency and selectivity of this compound for Chk2.
The cocrystal structure of this compound bound to the ATP-binding pocket of Chk2 has confirmed that it acts as an ATP-competitive inhibitor. This mode of action is crucial for its function in preventing the phosphorylation of downstream Chk2 substrates.
The following table summarizes the reported IC50 values for this compound against Chk2 and, for comparison, the related kinase Chk1, highlighting its selectivity.
| Target Kinase | Substrate | ATP Concentration | IC50 Value | Reference |
| Chk2 | - | - | 24 nM | [1] |
| Chk2 | Histone H1 | 10 µM | 138 nM | [2] |
| Chk2 | GST-Cdc25C | - | 260 nM | [2] |
| Chk2 | Histone H1 | 1 mM | 570 nM | [3] |
| Chk1 | - | 10 µM | 15.73 µM | [3] |
| Chk1 (autophosphorylation) | - | 10 µM | 55 µM | [3] |
Binding Kinetics of this compound
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's binding affinity. These protocols are based on the descriptions provided in the primary literature.
In Vitro Chk2 Kinase Assay
This assay is designed to measure the ability of this compound to inhibit the phosphorylation of a substrate by Chk2 in a controlled, cell-free environment.
Materials:
-
Recombinant human Chk2 enzyme
-
Substrate: Histone H1 or GST-Cdc25C
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing recombinant Chk2 enzyme and its substrate (Histone H1 or GST-Cdc25C) in the kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture. A control reaction with DMSO alone should be included.
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding [γ-32P]ATP. The final ATP concentration should be kept constant (e.g., 10 µM).
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate using a phosphorimager or by exposing the gel to autoradiography film.
-
Quantify the band intensities to determine the extent of phosphorylation at each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
ATP-Competitive Inhibition Assay
This assay determines whether this compound competes with ATP for binding to Chk2.
Materials:
-
Same as the in vitro kinase assay.
Procedure:
-
Perform the in vitro kinase assay as described above, but with a key modification: vary the concentration of ATP while keeping the concentration of this compound constant.
-
A range of ATP concentrations (e.g., 25, 40, 50, and 100 µM) should be tested in the presence and absence of a fixed concentration of this compound (e.g., 0.75 µM).
-
Measure the initial reaction velocities at each ATP concentration.
-
Plot the data using a double reciprocal (Lineweaver-Burk) plot, where 1/velocity is plotted against 1/[ATP].
-
If this compound is an ATP-competitive inhibitor, the lines for the inhibited and uninhibited reactions will intersect on the y-axis.
Visualizations
The following diagrams illustrate the signaling pathway of Chk2 and a typical workflow for assessing the inhibitory activity of this compound.
Caption: Chk2 signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound against Chk2.
References
- 1. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes: PV-1019 in Cancer Cell Culture
Introduction
PV-1019 is a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2), a critical enzyme in the DNA damage response pathway.[1][2] As a competitive inhibitor with respect to ATP, this compound effectively blocks Chk2's kinase activity, making it a valuable tool for cancer research.[1][3] Chk2 is activated by genomic instability and DNA damage, leading to either cell cycle arrest or apoptosis.[1] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cancer cell lines, including methodologies for assessing cell viability, protein expression, and cell cycle progression. The antiproliferative effects of this compound are often correlated with the expression levels of Chk2 in cancer cells.[4]
Mechanism of Action: Chk2 Inhibition
Upon DNA damage, the ATM (ataxia telangiectasia mutated) kinase is activated, which in turn phosphorylates and activates Chk2.[1][3] Activated Chk2 phosphorylates downstream substrates, such as the phosphatase Cdc25C and the p53 regulator HDMX, to induce cell cycle arrest or apoptosis.[1][5] this compound exerts its effect by binding to the ATP-binding pocket of Chk2, preventing the phosphorylation of these downstream targets and thereby abrogating the DNA damage response.[1][2]
Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against Chk2 and Chk1, demonstrating its selectivity.
| Kinase | Substrate | IC50 Value | Selectivity (Chk1/Chk2) |
| Chk2 | Cdc25C | 260 nM[1][6] | ~211-fold |
| Chk1 | Histone H1 | 55 µM[1][6] |
Table 2: Cellular Sensitivity to this compound
The growth inhibitory effects of this compound have been evaluated across various human cancer cell lines. Sensitivity is strongly correlated with Chk2 protein expression levels.[4]
| Cell Line | Cancer Type | Chk2 Expression | Sensitivity to this compound |
| KM12 | Colon Carcinoma | High[4] | Sensitive[4] |
| HCT15 | Colon Carcinoma | Deficient[4] | Resistant[4] |
| OVCAR-3 | Ovarian Cancer | High[4] | Sensitive[4] |
| OVCAR-4 | Ovarian Cancer | High[4] | Sensitive[4] |
| OVCAR-8 | Ovarian Cancer | High[4] | Sensitive[4] |
| SK-OV3 | Ovarian Cancer | Almost Undetectable[4] | Resistant[4] |
Experimental Protocols
Protocol 1: Growth Inhibition Assessment using Sulforhodamine B (SRB) Assay
This protocol details the measurement of cell proliferation and growth inhibition after treatment with this compound.
Methodology
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with medium containing varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration causing 50% growth inhibition) value.
Protocol 2: Analysis of Chk2 Protein Expression by Western Blot
This protocol is used to determine the endogenous levels of Chk2 protein in different cell lines to correlate with this compound sensitivity.[4]
Methodology
-
Cell Lysis: Culture cells to 70-80% confluency. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Chk2 (and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the investigation of this compound's effects on cell cycle distribution via flow cytometry.
Methodology
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (and/or a DNA damaging agent) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration & Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 40 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[7]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at 37°C in the dark.[7]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Excite PI with a 488 nm laser and measure fluorescence emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).
References
- 1. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocols [moorescancercenter.ucsd.edu]
Application Notes and Protocols for PV-1019 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PV-1019 is a potent and selective small molecule inhibitor of Checkpoint kinase 2 (Chk2), a critical enzyme in the DNA damage response pathway.[1][2] By acting as an ATP-competitive inhibitor, this compound effectively blocks the autophosphorylation of Chk2 and the subsequent phosphorylation of its downstream targets, such as Cdc25C and HDMX.[1][2] Preclinical studies have demonstrated its potential as both a standalone antiproliferative agent in cancers with high Chk2 expression and as a sensitizer (B1316253) for chemotherapy and radiation.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in various animal models to further investigate its therapeutic potential.
Mechanism of Action
This compound targets the ATP-binding pocket of Chk2, preventing the kinase from carrying out its function in the cell cycle checkpoint control and apoptosis following DNA damage. This inhibition can lead to synergistic effects when combined with DNA-damaging agents like topoisomerase inhibitors or radiation.[1][2] A diagram of the proposed signaling pathway is provided below.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for PV-1019 Handling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and use of PV-1019, a potent and selective Chk2 inhibitor. The information herein is compiled from publicly available research and supplier data to guide laboratory personnel in the safe and effective use of this compound.
Introduction to this compound
This compound (also known as NSC 744039) is a small molecule inhibitor of Checkpoint kinase 2 (Chk2), a critical component of the DNA damage response pathway.[1][2] By inhibiting Chk2, this compound can prevent the activation of downstream cell cycle checkpoints and apoptosis, making it a valuable tool for cancer research and a potential candidate for combination therapies with DNA-damaging agents.[1] It has been shown to have antiproliferative effects in human tumor cells and can sensitize cancer cells to chemotherapeutic agents and radiation.[1]
Safety Precautions and Handling
All personnel must adhere to the following safety guidelines when handling this compound.
2.1 Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
2.2 Engineering Controls
-
Work with this compound powder should be conducted in a chemical fume hood to avoid inhalation of dust.
-
For solution handling, a well-ventilated area is sufficient.
2.3 First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water and seek immediate medical attention.
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and activity.
| Preparation | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 1 month | Protect from light. |
| Solid (Powder) | -80°C | 6 months | Protect from light. |
| Stock Solution (in solvent) | -20°C | 1 month | Protect from light.[2][3] |
| Stock Solution (in solvent) | -80°C | 6 months | Protect from light.[2][3] |
| Working Solution (for in vivo experiments) | N/A | Same day use | Prepare fresh before each experiment.[2][4] |
Preparation of Solutions
4.1 Stock Solution Preparation this compound is soluble in DMSO.[3]
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2][4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C as per the stability table above.[2][3]
4.2 Working Solution Preparation
-
Thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer.
Experimental Protocols
The following are example protocols based on published research. Researchers should optimize these protocols for their specific experimental systems.
5.1 In Vitro Chk2 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on Chk2 in a cell-based assay.
Methodology:
-
Cell Seeding: Plate the chosen human tumor cell line (e.g., OVCAR-5) in a suitable multi-well plate and allow the cells to attach overnight.[2]
-
This compound Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.[2]
-
DNA Damage Induction: Introduce a DNA-damaging agent, such as Topotecan, to induce Chk2 autophosphorylation.[2]
-
Incubation: Continue the incubation for a specified duration (e.g., 1 hour).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated Chk2 (e.g., at Ser516) and total Chk2.[2]
-
Analysis: Quantify the band intensities to determine the concentration of this compound required to inhibit Chk2 autophosphorylation by 50% (IC50).
5.2 Cell Proliferation Assay
This protocol outlines a method to assess the antiproliferative effects of this compound.
Methodology:
-
Cell Seeding: Seed human tumor cells in a 96-well plate.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1-100 µM).[2]
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).[2]
-
Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or a CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the this compound concentration to determine the dose-dependent effect on cell growth.[2]
5.3 Apoptosis Assay
This protocol describes how to evaluate the effect of this compound on apoptosis, particularly in the context of DNA damage.
Methodology:
-
Cell Treatment: Treat cells (e.g., mouse thymocytes or a relevant cell line) with this compound (e.g., 1 µM) for a designated pre-incubation period (e.g., 16 hours).[2][5]
-
Apoptosis Induction: Induce apoptosis using a method such as ionizing radiation (IR).[2]
-
Staining: Stain the cells with Annexin V and a viability dye (e.g., propidium (B1200493) iodide or SYTOX Blue) according to the manufacturer's protocol.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[5]
Mechanism of Action: Chk2 Signaling Pathway
This compound acts as a competitive inhibitor of Chk2 with respect to ATP, blocking its kinase activity.[1] The following diagram illustrates the role of Chk2 in the DNA damage response and the point of inhibition by this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published sources.
| Parameter | Value | Cell Line/System | Reference |
| Chk2 IC50 (enzymatic) | 24 nM | N/A | [2] |
| Chk2 Autophosphorylation IC50 | 138 nM | N/A | [2] |
| Topotecan-induced Chk2 Autophosphorylation IC50 | 2.8 µM | OVCAR-5 cells | [2] |
| Effective Antiproliferative Concentration | 0.1 - 100 µM | Human tumor cells | [2] |
| Concentration for Apoptosis Abrogation | 1 µM | Mouse thymocytes | [2] |
Disclaimer: This document is intended for research purposes only and is not a substitute for a formal risk assessment. Users should consult the manufacturer's Safety Data Sheet (SDS) for comprehensive safety information and always perform their own risk assessment before starting any new procedure. The provided protocols are examples and may require optimization for specific applications.
References
PV-1019: Application Notes and Protocols for High-Throughput Screening of a Selective Chk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PV-1019 is a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1] As a competitive inhibitor of ATP binding to Chk2, this compound has emerged as a valuable tool for cancer research and a potential candidate for combination therapies.[1][2] Its ability to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation makes it a compound of significant interest in drug discovery.[1][2] These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the Chk2 signaling pathway.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits Chk2, a key transducer kinase in the DNA damage response. Upon DNA double-strand breaks, Chk2 is activated by Ataxia-Telangiectasia Mutated (ATM) kinase. Activated Chk2 then phosphorylates a range of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. By competitively binding to the ATP pocket of Chk2, this compound prevents the phosphorylation of these substrates, thereby abrogating the DNA damage checkpoint.[1][2]
Chk2 Signaling Pathway
Caption: Simplified Chk2 signaling pathway upon DNA damage.
Quantitative Data Summary
The following tables summarize the in vitro and cellular inhibitory activities of this compound.
Table 1: In Vitro Kinase Inhibition by this compound
| Kinase | Substrate | IC50 | Reference |
| Chk2 | GST-Cdc25C | 260 nM | [2] |
| Chk1 | Histone H1 | 55 µM | [2] |
Table 2: Cellular Inhibition of Chk2 by this compound
| Cell Line | Assay | IC50 | Reference |
| OVCAR-4 | IR-induced Chk2 autophosphorylation (Ser516) | 5 µM | |
| OVCAR-4 | TPT-induced Chk2 autophosphorylation | 2.8 µM |
High-Throughput Screening Protocols
Two primary HTS approaches are recommended for identifying and characterizing Chk2 inhibitors using this compound as a reference compound: a biochemical assay for direct inhibition and a cell-based assay for cellular potency and synergistic effects.
Experimental Workflow for HTS
Caption: A typical workflow for an HTS campaign to identify Chk2 inhibitors.
Protocol 1: Biochemical High-Throughput Screening using Fluorescence Polarization
This protocol describes a fluorescence polarization (FP) based assay to screen for inhibitors of Chk2 kinase activity. The assay measures the binding of a fluorescently labeled peptide tracer to the Chk2 kinase domain. Inhibitors that bind to the ATP pocket will displace the tracer, resulting in a decrease in the FP signal.
Materials:
-
Recombinant human Chk2 kinase domain
-
Fluorescently labeled peptide tracer (e.g., a derivative of the Cdc25C peptide substrate)
-
This compound (as a positive control)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound and library compounds in 100% DMSO.
-
Using an acoustic dispenser, transfer a small volume (e.g., 20-50 nL) of each compound solution to the wells of a 384-well assay plate. Include wells with DMSO only as a negative control.
-
-
Enzyme and Tracer Preparation:
-
Prepare a 2X solution of Chk2 kinase in assay buffer.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer.
-
The optimal concentrations of Chk2 and tracer should be predetermined by titration experiments to achieve a stable and robust FP signal.
-
-
Assay Reaction:
-
Add the 2X Chk2 kinase solution to all wells of the compound-plated 384-well plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Add the 2X fluorescent tracer solution to all wells to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (saturating this compound) controls.
-
Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further analysis.
-
Generate dose-response curves for hit compounds to determine their IC50 values.
Protocol 2: Cell-Based High-Throughput Screening for Synergistic Activity
This protocol outlines a cell-based assay to screen for compounds that potentiate the cytotoxic effects of a DNA-damaging agent (e.g., doxorubicin) in a cancer cell line with high endogenous Chk2 activity (e.g., OVCAR-4).
Materials:
-
OVCAR-4 human ovarian cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (as a positive control)
-
Doxorubicin (B1662922) (or another DNA-damaging agent)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well, white, clear-bottom cell culture microplates
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Seed OVCAR-4 cells into 384-well plates at a predetermined optimal density (e.g., 1000-2000 cells/well) and allow them to attach overnight.
-
-
Compound and Doxorubicin Addition:
-
Prepare serial dilutions of the library compounds and this compound.
-
Prepare a solution of doxorubicin at a concentration that causes partial growth inhibition (e.g., EC20).
-
Add the compounds to the cell plates, followed by the addition of doxorubicin. Include wells with cells and doxorubicin only, and cells with medium only as controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to all wells according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent cell viability for each well relative to the vehicle-treated controls.
-
Identify compounds that significantly enhance the cytotoxicity of doxorubicin.
-
Perform synergy analysis using methods such as the Bliss independence or Loewe additivity models to quantify the degree of synergy.
Conclusion
This compound serves as an indispensable tool for the study of Chk2 kinase and the development of novel anticancer therapeutics. The protocols outlined in these application notes provide a robust framework for the high-throughput screening and characterization of new Chk2 inhibitors. By employing these biochemical and cell-based assays, researchers can efficiently identify and validate promising lead compounds for further development in the fight against cancer.
References
- 1. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PV-1019: A CHK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PV-1019 is a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. By targeting CHK2, this compound holds therapeutic potential in oncology, particularly in sensitizing cancer cells to chemotherapy and radiation. This document provides an overview of the mechanism of action of this compound and presents generalized application notes and protocols for the conceptual development of advanced delivery systems for small molecule inhibitors like this compound. While specific formulation data for this compound is not extensively available in the public domain, the following sections offer detailed, illustrative methodologies for nanoparticle, liposomal, and aptamer-drug conjugate formulations that could be adapted for this compound or similar kinase inhibitors.
Mechanism of Action of this compound: Targeting the CHK2 Signaling Pathway
Upon DNA damage, particularly double-strand breaks, the Ataxia Telangiectasia Mutated (ATM) kinase is activated. ATM then phosphorylates and activates CHK2.[1][2][3][4] Activated CHK2 proceeds to phosphorylate a range of downstream targets to orchestrate a cellular response that includes cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis.[1][2][3] Key substrates of CHK2 include the phosphatases Cdc25A and Cdc25C, the tumor suppressor p53, and the breast cancer susceptibility protein BRCA1.[1][3] By inhibiting CHK2, this compound can disrupt these critical cellular processes, preventing cancer cells from repairing DNA damage and leading to increased cell death.[5]
Signaling Pathway Diagram
Hypothetical Formulation Protocols for a this compound-like Small Molecule Inhibitor
The following protocols are generalized methodologies for the formulation of a small molecule kinase inhibitor, such as this compound, into advanced drug delivery systems. These are intended as a starting point for formulation development and will require optimization for the specific physicochemical properties of the drug.
Polymeric Nanoparticle Formulation
Polymeric nanoparticles can enhance the solubility, stability, and tumor accumulation of hydrophobic drugs.[6][7][8] Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for this purpose.
-
Preparation of Organic Phase:
-
Dissolve 100 mg of PLGA (e.g., 75:25 lactide:glycolide ratio) and 10 mg of the this compound-like inhibitor in 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
-
Preparation of Aqueous Phase:
-
Prepare a 1% w/v solution of a surfactant, such as polyvinyl alcohol (PVA) or poloxamer 188, in deionized water.
-
-
Emulsification:
-
Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization or sonication for 5 minutes on an ice bath to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for 4-6 hours to allow for the evaporation of the organic solvent.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess surfactant and unencapsulated drug.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% w/v trehalose) and freeze-dry for 48 hours to obtain a powder formulation.
-
References
- 1. The Role of chk2 in Response to DNA Damage in Cancer Cells [sc.journals.umz.ac.ir]
- 2. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective | MDPI [mdpi.com]
- 8. Nanomedicine of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detecting Chk2 Inhibition with PV-1019 via Western Blot
Introduction
PV-1019 is a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a critical protein kinase involved in the DNA damage response pathway.[1][2][3] As a competitive inhibitor of Chk2 with respect to ATP, this compound effectively blocks the kinase's activity, including its autophosphorylation, which is a key step in its activation.[1][2] Western blot analysis is a fundamental technique to qualitatively and quantitatively assess the efficacy of this compound by monitoring the phosphorylation status of Chk2 and its downstream targets. This document provides a detailed protocol for utilizing this compound in Western blot analysis to study its effects on Chk2 signaling.
Mechanism of Action
This compound functions by binding to the ATP-binding pocket of Chk2, thereby preventing the phosphorylation of its substrates.[1][2] A key indicator of Chk2 activation is its autophosphorylation at serine 516 (Ser516). Treatment of cells with this compound is expected to lead to a dose-dependent decrease in the level of phosphorylated Chk2 (p-Chk2) at this site, which can be readily detected by Western blot.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound activity, which can be assessed using the provided Western blot protocol.
| Parameter | Value | Cell Line | Reference |
| IC50 (Chk2 inhibition) | 24 nM | In vitro assay | [3][4] |
| IC50 (Chk2 autophosphorylation inhibition) | 138 nM | In vitro assay | [3][4] |
| IC50 (Topotecan-induced Chk2 autophosphorylation inhibition) | 2.8 µM | OVCAR-5 cells | [3][4] |
| Effective Concentration Range for Western Blot | 1 - 25 µM | OVCAR-5 cells | [3] |
| Incubation Time for Inhibition | 1 hour | OVCAR-5 cells | [3] |
Experimental Workflow
The overall workflow for assessing this compound activity using Western blot is depicted below. This process involves cell culture and treatment, protein extraction, separation by gel electrophoresis, transfer to a membrane, and immunodetection.
Caption: Western blot workflow for this compound analysis.
Detailed Western Blot Protocol
This protocol is designed for the analysis of this compound's effect on Chk2 phosphorylation in a human ovarian cancer cell line, OVCAR-5.[3] It can be adapted for other cell lines and downstream targets of Chk2.
Materials and Reagents
-
This compound (prepare stock solution in DMSO)
-
OVCAR-5 cells
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., Topotecan)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween 20 (TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Chk2 (Ser516)
-
Mouse anti-Chk2
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure
-
Cell Culture and Treatment:
-
Culture OVCAR-5 cells in appropriate media until they reach 70-80% confluency.
-
If investigating inhibition of damage-induced phosphorylation, treat cells with a DNA-damaging agent like Topotecan at a predetermined concentration and time.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a vehicle control (DMSO) for 1 hour.[3]
-
-
Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Include a molecular weight marker in one lane.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate a PVDF membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Assemble the transfer stack (sandwich) with the gel and membrane.
-
Perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
-
Immunoblotting:
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-Chk2 (Ser516) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Reprobing (Optional):
-
To detect total Chk2 and a loading control (β-actin) on the same membrane, the membrane can be stripped using a mild stripping buffer.
-
After stripping, wash the membrane, block again, and probe with the primary antibodies for total Chk2 and β-actin, followed by the corresponding secondary antibodies and detection as described above.
-
Signaling Pathway
This compound targets Chk2 within the DNA damage response pathway. Upon DNA damage, ATM (Ataxia-Telangiectasia Mutated) kinase is activated and phosphorylates Chk2. Activated Chk2 then phosphorylates downstream targets to induce cell cycle arrest or apoptosis. This compound's inhibition of Chk2 prevents these downstream signaling events.
Caption: this compound's role in the Chk2 signaling pathway.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Unveiling the Role of PV-1019: A Chk2 Inhibitor, Not a Fluorescent Probe
Initial research indicates that PV-1019 is a potent and selective inhibitor of Checkpoint kinase 2 (Chk2) and is investigated for its therapeutic potential in cancer treatment. The available scientific literature does not support its use as a fluorescent probe in fluorescence microscopy. This document serves to clarify the established role of this compound and to provide protocols for studying its biological effects, which may involve fluorescence microscopy as an analytical tool.
This compound, also known as NSC 744039, acts as a competitive inhibitor of Chk2 with respect to ATP.[1][2] Its primary mechanism involves binding to the ATP-binding pocket of Chk2, thereby preventing the kinase from carrying out its functions in the DNA damage response pathway.[1][2] This inhibition leads to a number of downstream cellular effects, including the prevention of Chk2 autophosphorylation, Cdc25C phosphorylation, and HDMX degradation.[1][2]
Quantitative Data: Inhibitory Activity of this compound
The efficacy of this compound as a Chk2 inhibitor has been quantified, and the following table summarizes its inhibitory concentrations.
| Target | IC50 | Notes |
| Chk2 | 260 nM | Inhibition of Chk2-dependent phosphorylation of Cdc25C.[3] |
| Chk1 | 55 µM | Demonstrates selectivity for Chk2 over Chk1.[3] |
Signaling Pathway Inhibition by this compound
This compound intervenes in the DNA damage response pathway by inhibiting Chk2. The following diagram illustrates the simplified signaling cascade affected by this compound.
Experimental Protocols: Investigating the Cellular Effects of this compound using Fluorescence Microscopy
While this compound is not a fluorescent molecule itself, fluorescence microscopy is a critical tool to study its effects on cellular processes. The following protocol outlines a general method for assessing the impact of this compound on Chk2 activity using immunofluorescence.
Protocol: Immunofluorescence Staining to Detect Inhibition of Chk2 Activity
Objective: To visualize the effect of this compound on the phosphorylation of a Chk2 downstream target (e.g., phospho-Cdc25C) in response to DNA damage.
Materials:
-
Human tumor cell line (e.g., U2OS)
-
This compound
-
DNA damaging agent (e.g., Etoposide or ionizing radiation)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody (e.g., rabbit anti-phospho-Cdc25C)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or a vehicle control) for a specified time (e.g., 1 hour).
-
Induce DNA damage by adding a DNA damaging agent or by exposing the cells to ionizing radiation.
-
Incubate for a further specified time to allow for Chk2 activation.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Image the cells using a fluorescence microscope, capturing images in the appropriate channels for DAPI and the secondary antibody.
-
Experimental Workflow
The following diagram outlines the workflow for the immunofluorescence experiment described above.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting PV-1019 experimental variability
PV-1019 Technical Support Center
Welcome to the technical resource hub for this compound. This guide provides answers to frequently asked questions and detailed troubleshooting for common sources of experimental variability. This compound is a novel toll-like receptor 7 (TLR7) agonist designed for intratumoral administration to induce a potent, local, and systemic anti-tumor immune response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic small molecule that acts as a potent agonist for Toll-like Receptor 7 (TLR7), which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other antigen-presenting cells (APCs). Upon binding, it initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors NF-κB and IRF7. This results in the robust production of Type I interferons (IFN-α) and pro-inflammatory cytokines/chemokines, which in turn activate NK cells, cytotoxic T lymphocytes (CTLs), and promote a systemic, tumor-specific immune response.
Q2: How should this compound be stored and reconstituted?
A2: this compound is supplied as a lyophilized powder and is stable at 2-8°C for up to 12 months. For reconstitution, use sterile, endotoxin-free PBS to the concentration specified on the Certificate of Analysis. Vortex gently for 30 seconds and allow the vial to sit at room temperature for 5 minutes to ensure complete dissolution. The reconstituted solution should be used within 4 hours or stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What are the expected outcomes following intratumoral injection in murine models?
A3: In responsive tumor models (e.g., CT26, B16-F10), a single intratumoral injection of this compound should lead to a significant influx of activated immune cells within 24-72 hours. This is often followed by localized inflammation, tumor growth inhibition, and in some cases, complete regression of the injected tumor. A systemic (abscopal) effect, characterized by the regression of untreated, distant tumors, may also be observed, particularly when combined with checkpoint inhibitors.
Troubleshooting Experimental Variability
Problem 1: High variability in tumor growth inhibition between animals in the same treatment group.
This is a common issue stemming from several potential factors related to the agent, injection procedure, and host.
Possible Causes & Solutions:
-
Inconsistent Injection: The intratumoral injection may not be consistently delivering this compound to the tumor core. Leakage from the injection site or injection into necrotic regions can drastically reduce efficacy.
-
Solution: Use a 30-gauge needle. Inject slowly (e.g., 10 μL/min) into the center of the tumor mass. Ensure the needle remains in place for 10-15 seconds after injection to prevent backflow.
-
-
Tumor Heterogeneity: Tumors can vary significantly in size and vascularization at the start of treatment, even when implanted on the same day.
-
Solution: Begin treatment only when tumors reach a specific, narrow size range (e.g., 80-120 mm³). Randomize animals into treatment groups based on tumor volume to ensure an even distribution.
-
-
Agent Formulation: Improperly dissolved or aggregated this compound will lead to inconsistent dosing.
-
Solution: Strictly follow the reconstitution protocol. Vortex gently and visually inspect the solution for any particulate matter before drawing it into the syringe.
-
Technical Support Center: Optimizing PV-1019 Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of PV-1019 in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as NSC 744039) is a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a key protein kinase involved in the DNA damage response pathway.[1] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of Chk2, preventing it from phosphorylating its downstream targets.[2] Inhibition of Chk2 can lead to the abrogation of cell cycle arrest and apoptosis in response to DNA damage, and it has shown potential in sensitizing cancer cells to chemotherapeutic agents and radiation.[1][2]
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
The optimal concentration of this compound is cell-line and assay-dependent. A good starting point is to perform a dose-response experiment. Based on its reported cellular IC50 values for inhibiting Chk2 autophosphorylation (e.g., 2.8 µM in OVCAR-5 cells), a concentration range of 0.1 µM to 100 µM is recommended for initial screening in cell viability or functional assays.[1][3] For biochemical assays, the IC50 is significantly lower (24 nM).[1][3]
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[1] Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C.[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration in the assay is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Q4: I am observing low potency of this compound in my cellular assay compared to its biochemical IC50. What could be the reason?
Several factors can contribute to a discrepancy between biochemical and cellular potency:
-
Cell Permeability: The compound may have limited permeability across the cell membrane.
-
Intracellular ATP Concentration: The concentration of ATP inside cells is much higher (millimolar range) than what is typically used in biochemical assays. As this compound is an ATP-competitive inhibitor, the high intracellular ATP levels can outcompete the inhibitor, leading to a higher apparent IC50 in cellular assays.
-
Efflux Pumps: The cells might express efflux pumps that actively transport the inhibitor out of the cell.
-
Protein Binding: The inhibitor may bind to serum proteins in the culture medium, reducing its effective concentration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in assay results | Inconsistent cell seeding, pipetting errors, or variable incubation times. | Ensure uniform cell seeding density. Use calibrated pipettes and consistent pipetting techniques. Maintain precise incubation times for all plates. |
| No effect observed at expected concentrations | The concentration of this compound is too low. The cell line may be insensitive. The compound may have degraded. | Test a higher concentration range. Verify the expression and activity of Chk2 in your cell line. Prepare fresh dilutions of this compound from a new stock aliquot. |
| Significant cell death even at low concentrations | The cell line is highly sensitive to Chk2 inhibition. Off-target effects of the compound at higher concentrations. | Reduce the starting concentration and the incubation time. If off-target effects are suspected, consider using a structurally different Chk2 inhibitor as a control. |
| Precipitation of the compound in the culture medium | The solubility limit of this compound in the aqueous medium has been exceeded. | Ensure the final DMSO concentration is sufficient to keep the compound in solution, but still non-toxic to the cells (≤ 0.1%). Visually inspect the wells for any precipitation after adding the compound. |
Quantitative Data Summary
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical IC50 (Chk2) | 24 nM | In vitro kinase assay | [1][3] |
| Biochemical IC50 (Chk2) | 138 nM | Against histone H1 phosphorylation (10 µM ATP) | [2] |
| Cellular IC50 (Chk2 Autophosphorylation) | 2.8 µM | OVCAR-5 cells | [1][3] |
| Antiproliferative Effect | 0.1 - 100 µM | Human tumor cells (48h incubation) | [1][3] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution | Reference |
| DMSO | 5 mg/mL | -20°C for up to 3 months | [2] |
| DMSO | 40 mg/mL (with ultrasonic and pH adjustment) | -80°C for up to 6 months, -20°C for up to 1 month | [3] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium. A common starting concentration is 100 µM, with 2- or 3-fold dilutions. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Treatment: Remove the old medium and add the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Chk2 Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 1 hour.
-
Induction of DNA Damage: After pre-treatment with this compound, induce DNA damage by treating the cells with a DNA-damaging agent (e.g., Topotecan or ionizing radiation).
-
Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for phosphorylated Chk2 (e.g., Phospho-Chk2 Thr68). Also, probe for total Chk2 and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a suitable secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Chk2.
Visualizations
References
Technical Support Center: Enhancing the Aqueous Solubility of PV-1019
Welcome to the technical support center for PV-1019. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols will help you navigate common issues and develop an effective formulation strategy.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of solution upon standing. | The initial dissolution was not stable. This could be due to supersaturation or a change in temperature or pH. | 1. Re-dissolve the compound with gentle heating and sonication. 2. Evaluate the thermodynamic solubility to ensure you are working within the stable concentration range. 3. Consider adding a stabilizing excipient, such as a polymer or surfactant. |
| The required concentration of this compound for my assay cannot be achieved. | This compound has low intrinsic aqueous solubility. | 1. Attempt to dissolve the compound in a small amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer. Ensure the final co-solvent concentration is compatible with your experimental system. 2. Explore the use of solubilizing excipients such as cyclodextrins or surfactants.[1][2][3] 3. Adjust the pH of the solution if this compound has ionizable groups.[4] |
| Inconsistent results are observed across different batches of dissolved this compound. | Variability in the dissolution procedure or the solid-state form of this compound. | 1. Standardize the dissolution protocol, including the rate of addition, mixing speed, and temperature. 2. Characterize the solid form of this compound (e.g., using XRD or DSC) to check for polymorphism, which can affect solubility.[5] |
| The formulation containing solubilizing excipients shows cellular toxicity. | The excipient itself or the combination with this compound is causing toxicity. | 1. Screen a panel of excipients to identify one with lower toxicity in your specific cell line. 2. Determine the no-effect concentration for the selected excipient and use the minimum amount necessary for solubilization. 3. Consider non-excipient-based methods such as particle size reduction (nanosuspensions).[4][6] |
Frequently Asked Questions (FAQs)
1. What are the initial steps to assess the solubility of this compound?
The first step is to determine the intrinsic aqueous solubility of this compound. This can be done through a shake-flask method in purified water and relevant buffers. Subsequently, screening for solubility in different pH buffers and a range of pharmaceutically acceptable co-solvents will provide a baseline for developing a formulation strategy.
2. How can pH be used to improve the solubility of this compound?
If this compound has ionizable functional groups, its solubility will be pH-dependent. For a weakly acidic drug, increasing the pH will lead to ionization and higher solubility. Conversely, for a weakly basic drug, decreasing the pH will enhance solubility.[4] It is crucial to determine the pKa of this compound to effectively utilize pH modification.
3. What are co-solvents and how do they work?
Co-solvents are water-miscible organic solvents that are used to increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[6] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[2] However, the concentration of co-solvents should be carefully controlled, especially in parenteral formulations, to avoid toxicity.
4. When should I consider using surfactants or cyclodextrins?
Surfactants and cyclodextrins are effective when pH modification and co-solvents are insufficient or not viable. Surfactants, such as polysorbates, form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[1] Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs.[3]
5. What are some advanced techniques for solubilizing highly challenging compounds like this compound?
For compounds with very low solubility, advanced methods may be necessary. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance solubility and dissolution rate.[7]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[4][6]
-
Lipid-based Formulations: These include emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS), which can solubilize hydrophobic drugs in lipidic vehicles.[1][5]
Quantitative Data on Solubility Enhancement
The following table summarizes hypothetical data on the solubility of this compound using various techniques.
| Method | Conditions | Achieved Solubility of this compound (µg/mL) |
| Aqueous Buffer | pH 7.4 | 0.5 |
| pH Adjustment | pH 9.0 | 5.2 |
| Co-solvent | 20% Ethanol in water | 25.8 |
| Surfactant | 2% Polysorbate 80 | 110.4 |
| Cyclodextrin | 10% HP-β-CD | 250.1 |
| Nanosuspension | - | 550.7 |
Experimental Protocols
Protocol 1: Screening for Solubilizing Excipients
-
Prepare stock solutions of various excipients (e.g., 10% w/v solutions of Polysorbate 80, Kolliphor EL, and Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in the desired aqueous buffer).
-
Add an excess amount of this compound to 1 mL of each excipient solution in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a this compound Nanosuspension by Wet Milling
-
Prepare a pre-suspension of this compound (e.g., 1% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5% w/v of a suitable polymer or surfactant).
-
Add milling media (e.g., yttria-stabilized zirconium oxide beads) to the pre-suspension.
-
Mill the suspension using a high-energy mill at a controlled temperature.
-
Periodically take samples and measure the particle size distribution using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (typically <200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Determine the concentration of this compound in the final nanosuspension.
Visualizations
Caption: A workflow for selecting a solubility enhancement strategy for this compound.
Caption: A hypothetical signaling pathway involving this compound.
References
PV-1019 Technical Support Center: Addressing Off-Target Effects
Disclaimer: The compound PV-1019 is a hypothetical small molecule inhibitor used here for illustrative purposes. The data, protocols, and troubleshooting advice are based on established principles of kinase inhibitor development and are intended to serve as a general guide for researchers in the field.
Welcome to the technical support center for this compound, a novel inhibitor of Kinase X (KX). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
A1: this compound is a potent, ATP-competitive small molecule inhibitor designed to selectively target Kinase X (KX), a serine/threonine kinase implicated in oncogenic signaling. The intended on-target effect of this compound is the inhibition of KX activity, leading to the suppression of downstream signaling pathways that promote cancer cell proliferation.
Q2: We are observing unexpected phenotypes, such as G2/M cell cycle arrest, that are not consistent with KX inhibition. Could these be off-target effects?
A2: Yes, unexpected cellular phenotypes are often indicative of off-target activities.[1] While KX inhibition is primarily associated with apoptosis, G2/M arrest is not a canonical outcome of this pathway's disruption. This suggests that this compound may be interacting with other kinases or proteins that regulate the cell cycle. It is crucial to experimentally verify these off-target interactions.
Q3: What are the most common experimental approaches to identify the specific off-target proteins of this compound?
A3: A multi-pronged approach is recommended to confidently identify off-target interactions.[2] This typically involves:
-
In Vitro Kinase Profiling: Screening this compound against a broad panel of purified kinases to determine its selectivity profile and identify other potential kinase targets.[1]
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm whether this compound binds to suspected off-target proteins within a cellular context.[3]
-
Phenotypic Screening: Comparing the cellular effects of this compound with those of other structurally different inhibitors of KX or with the genetic knockdown of KX can help differentiate on-target from off-target effects.[1]
Q4: Our initial kinase screen suggests this compound also inhibits Kinase Y (KY) and Kinase Z (KZ). How can we validate that these are true off-targets in our cellular model?
A4: Validating putative off-targets identified in biochemical assays within a cellular context is a critical step.[3] The following methods are recommended:
-
Western Blot Analysis: Assess the phosphorylation status of known downstream substrates of KY and KZ in cells treated with this compound. A dose-dependent decrease in phosphorylation would provide strong evidence of functional off-target inhibition.
-
Rescue Experiments: If available, transfecting cells with a drug-resistant mutant of KX should reverse the on-target effects but not the off-target effects.[1]
-
Gene Knockdown/Knockout: Using siRNA or CRISPR to deplete KY or KZ should phenocopy the off-target effects observed with this compound.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Issue | Potential Cause | Suggested Action & Rationale |
| Issue 1: Higher than expected cytotoxicity at concentrations effective for KX inhibition. | 1. Off-target kinase inhibition: The compound may be inhibiting kinases essential for cell viability.[1] 2. Compound precipitation: At high concentrations, the compound may precipitate, leading to non-specific toxic effects. | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds that target KX to see if the cytotoxicity is specific to this compound's structure. 3. Visually inspect the culture medium for any signs of precipitation and consider using a lower concentration or a different solvent. |
| Issue 2: Inconsistent or unexpected changes in downstream signaling pathways (e.g., MAPK pathway activation). | 1. Off-target kinase activation or inhibition: this compound might be paradoxically activating a signaling pathway by inhibiting a negative regulator or by causing conformational changes in a kinase.[4] 2. Activation of compensatory signaling pathways: The cell may be compensating for the inhibition of KX by upregulating other pathways.[1] | 1. Use Western blotting to probe for the phosphorylation of key components of the MAPK pathway (e.g., ERK, JNK). 2. Employ a combination of inhibitors to block both the primary target (KX) and the activated compensatory pathway to better understand the cellular response. |
| Issue 3: Discrepancy between biochemical IC50 and cellular EC50 values. | 1. Cellular permeability and efflux: The compound may have poor cell membrane permeability or be actively transported out of the cell. 2. High intracellular ATP concentration: In cellular environments, high ATP levels can compete with ATP-competitive inhibitors like this compound, reducing their apparent potency. | 1. Perform cell permeability assays to assess the compound's ability to enter the cells. 2. Use cell lines with varying levels of drug efflux pump expression to determine if active transport is a factor. 3. Consider the ATP concentration in your in vitro assays to better mimic the cellular environment.[5] |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target (KX) and identified off-target kinases (KY and KZ).
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| Kinase X (KX) - On-Target | 15 | Radiometric Kinase Assay |
| Kinase Y (KY) - Off-Target | 850 | Radiometric Kinase Assay |
| Kinase Z (KZ) - Off-Target | 1,250 | Radiometric Kinase Assay |
| A panel of >400 other kinases | >10,000 | Radiometric Kinase Assay |
Lower IC50 values indicate higher potency.
Table 2: Cellular Activity of this compound in Cancer Cell Line ABC
| Cellular Endpoint | EC50 (nM) | Assay Type |
| Inhibition of KX substrate phosphorylation | 50 | Western Blot |
| Inhibition of KY substrate phosphorylation | 1,500 | Western Blot |
| Inhibition of KZ substrate phosphorylation | 2,500 | Western Blot |
| Inhibition of Cell Proliferation | 100 | Cell Viability Assay |
| Induction of G2/M Arrest | 900 | Flow Cytometry |
EC50 is the concentration of a drug that gives a half-maximal response.
Experimental Protocols
1. In Vitro Radiometric Kinase Assay
This protocol is used to determine the IC50 values of this compound against a panel of purified kinases.[5]
-
Materials:
-
Purified recombinant kinases (KX, KY, KZ, etc.).
-
Specific peptide substrates for each kinase.
-
This compound stock solution (10 mM in DMSO).
-
Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare 3-fold serial dilutions of this compound in DMSO, starting from 100 µM.
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase.[5]
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.[5]
-
Dry the filter plate and add a scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control and determine the IC50 value using dose-response curve fitting.
-
2. Cellular Western Blot for Target Engagement
This protocol is used to assess the functional inhibition of KX and off-target kinases in a cellular context.
-
Materials:
-
Cancer cell line ABC.
-
This compound.
-
Cell lysis buffer.
-
Primary antibodies (anti-phospho-KX substrate, anti-phospho-KY substrate, anti-phospho-KZ substrate, and loading controls).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Protein electrophoresis and blotting equipment.
-
-
Procedure:
-
Seed cancer cell line ABC in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000, 5000 nM) for 2 hours.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities and normalize to a loading control to determine the dose-dependent inhibition of substrate phosphorylation.
-
Visualizations
Caption: Intended on-target signaling pathway of this compound.
Caption: Unintended off-target effect of this compound on cell cycle.
Caption: Workflow for identifying and validating this compound off-target effects.
References
PV-1019 assay interference and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PV-1019, a potent and selective Chk2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a key protein in the DNA damage response pathway.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of Chk2 and preventing its kinase activity.[1][2][3] This inhibition prevents the autophosphorylation of Chk2 and the subsequent phosphorylation of its downstream targets, such as Cdc25C, which can lead to cell cycle arrest and apoptosis.[1][2][4]
Q2: What are the common assays used to measure the activity of this compound?
Common assays to evaluate this compound activity include:
-
In vitro kinase assays: To determine the direct inhibitory effect on Chk2 activity, often using a substrate like histone H1 or a specific peptide.
-
Western Blot analysis: To measure the inhibition of Chk2 autophosphorylation (e.g., at Ser516) and the phosphorylation of downstream targets like Cdc25C in cell lysates.[4][5]
-
Cell viability and proliferation assays: To assess the antiproliferative effects of this compound, alone or in combination with DNA damaging agents.[5]
-
Apoptosis assays: To determine the induction of apoptosis, for instance by measuring the sub-G1 cell population via flow cytometry.[5]
Q3: What are the reported IC50 values for this compound?
The IC50 value for this compound can vary depending on the assay conditions. Reported values include:
-
24 nM for Chk2 inhibition in a cell-free kinase assay.[3][5]
-
138 nM for inhibiting Chk2 autophosphorylation and histone H1 phosphorylation.[5]
-
260 nM for inhibiting Chk2-dependent phosphorylation of Cdc25C.[3]
-
2.8 µM for inhibiting topotecan-induced Chk2 autophosphorylation in OVCAR-5 cells.[5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in in vitro kinase assays.
Possible Cause 1: High ATP Concentration. Since this compound is an ATP-competitive inhibitor, high concentrations of ATP in the kinase assay reaction can compete with this compound binding and lead to an overestimation of the IC50 value.[2][3]
Mitigation Strategy:
-
Optimize ATP Concentration: Use an ATP concentration that is at or near the Km for Chk2. This will ensure that the assay is sensitive to competitive inhibition.
-
Control Consistency: Ensure the ATP concentration is consistent across all experiments and all wells of an assay plate.
Possible Cause 2: Reagent Instability. this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles.
Mitigation Strategy:
-
Proper Storage: Store this compound as a powder at -20°C for long-term storage (up to 3 years). In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
-
Aliquoting: Prepare single-use aliquots of this compound solutions to minimize freeze-thaw cycles.
Issue 2: Weak or no inhibition of Chk2 autophosphorylation in cellular assays.
Possible Cause 1: Insufficient DNA Damage. Chk2 is activated in response to DNA damage. If the DNA damaging agent (e.g., topotecan, ionizing radiation) is not used at a sufficient concentration or for a sufficient duration, Chk2 activation will be minimal, and the inhibitory effect of this compound will not be apparent.
Mitigation Strategy:
-
Titrate DNA Damaging Agent: Perform a dose-response and time-course experiment with the DNA damaging agent to determine the optimal conditions for robust Chk2 autophosphorylation.
-
Positive Controls: Include a positive control with a known inducer of Chk2 phosphorylation to ensure the cellular system is responsive.
Possible Cause 2: Cell Line Resistance. Different cell lines may have varying levels of Chk2 expression or may have alterations in the DNA damage response pathway that make them less sensitive to Chk2 inhibition.
Mitigation Strategy:
-
Cell Line Screening: Test this compound in a panel of cell lines to identify those with a sensitive phenotype. The NCI-60 screen has been used to identify cancer cells with high Chk2 expression that are sensitive to this compound.[2]
-
Characterize Cell Lines: Before extensive experiments, confirm Chk2 expression levels in your chosen cell line via Western Blot or other methods.
Issue 3: High background or false positives in immunogenicity assays.
While specific interference for this compound is not documented, general principles of assay interference can be applied. Soluble drug targets can sometimes interfere with anti-drug antibody (ADA) bridging assays, leading to false-positive results.[6][7][8][9]
Possible Cause: Presence of soluble drug targets in samples. In the context of biotherapeutics, soluble targets can cross-link assay reagents. While less common for small molecules like this compound, interactions with cellular components could theoretically cause interference.
Mitigation Strategy:
-
Sample Dilution: Diluting the sample can sometimes reduce the concentration of the interfering substance below the level of detection.
-
Use of Blocking Agents: The addition of anti-target antibodies or other blocking reagents can sequester the interfering substance.[6][7]
-
Adjusting Assay pH: Modifying the pH of the assay buffer can sometimes disrupt the interactions causing the interference.[6]
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Chk2 inhibition) | 24 nM | Cell-free kinase assay | [3][5] |
| IC50 (Chk2 autophosphorylation) | 138 nM | In vitro | [5] |
| IC50 (Cdc25C phosphorylation) | 260 nM | In vitro | [3] |
| IC50 (Topotecan-induced Chk2 autophosphorylation) | 2.8 µM | OVCAR-5 cells | [5] |
Experimental Protocols
Protocol 1: In Vitro Chk2 Kinase Assay
-
Prepare Reagents:
-
Chk2 enzyme
-
Kinase buffer (containing MgCl2 and ATP)
-
Substrate (e.g., Histone H1 or a specific peptide)
-
This compound serial dilutions
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Assay Procedure:
-
Add kinase buffer, Chk2 enzyme, and substrate to a 96-well plate.
-
Add serial dilutions of this compound or vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for the desired time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot for Chk2 Phosphorylation in Cells
-
Cell Culture and Treatment:
-
Plate cells (e.g., OVCAR-5) and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.[5]
-
Induce DNA damage by adding a DNA damaging agent (e.g., topotecan) and incubate for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-Chk2 (Ser516).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Chk2 and a loading control (e.g., GAPDH).
-
Visualizations
Caption: this compound inhibits the Chk2 signaling pathway.
Caption: Workflow for Western Blot analysis of Chk2 phosphorylation.
Caption: Troubleshooting logic for inconsistent kinase assay results.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mitigating target interference in bridging immunogenicity assay with target-blocking reagents and mild basic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for PV-1019 treatment
Technical Support Center: PV1019 Treatment
This technical support center provides guidance for researchers and scientists using PV1019, a potent and selective Chk2 inhibitor. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help optimize your experiments.
Disclaimer: The information provided is for research use only and is based on published scientific literature. "PV1019" is also referred to as "NSC 744039". Please verify the identity of your compound before proceeding.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PV1019?
A1: PV1019 is a selective inhibitor of Checkpoint Kinase 2 (Chk2), a key protein in the DNA damage response pathway.[1] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of Chk2 and preventing its autophosphorylation and activation.[2][3] This inhibition disrupts the cell cycle arrest and apoptosis that are normally triggered in response to DNA damage.[1][2]
Q2: What are the common applications of PV1019 in research?
A2: PV1019 is primarily used to:
-
Inhibit Chk2 activity in cell-based assays to study the DNA damage response.[2]
-
Potentiate the effects of DNA-damaging agents like topotecan (B1662842), camptothecin, and radiation in cancer cell lines.[2][4]
-
Induce cell cycle progression in cells that would normally arrest due to DNA damage.
-
Protect normal cells, such as mouse thymocytes, from radiation-induced apoptosis.[2]
Q3: What is the recommended concentration range and incubation time for PV1019 treatment?
A3: The optimal concentration and incubation time for PV1019 are highly dependent on the cell line and the specific experimental endpoint. Based on published data, a starting point for optimization could be within the ranges provided in the table below.
Data Presentation: Recommended Starting Concentrations and Incubation Times for PV1019
| Assay Type | Cell Line | PV1019 Concentration | Incubation Time | Reference |
| Antiproliferative Effect | Human tumor cells | 0.1-100 µM | 48 hours | [5][6] |
| Chk2 Autophosphorylation Inhibition (in response to Topotecan) | OVCAR-5 | 1-50 µM | 1 hour | [5] |
| Chk2 Autophosphorylation Inhibition (in response to Ionizing Radiation) | OVCAR-4 | 1-25 µM | 1 hour pre-incubation, followed by irradiation and 1 hour post-incubation | [2] |
| Abrogation of Apoptosis (in response to Ionizing Radiation) | Mouse thymocytes | 1 µM | 16 hours | [5] |
Troubleshooting Guide
Q4: I am observing inconsistent results in my cell viability assays with PV1019. What could be the cause?
A4: Inconsistent results in cell viability assays can stem from several factors:
-
Drug Solubility: PV1019 is typically dissolved in DMSO. Ensure that the final DMSO concentration in your cell culture medium is low (e.g., <0.1%) and consistent across all wells to avoid solvent-induced toxicity. Prepare fresh dilutions of PV1019 from a concentrated stock for each experiment.
-
Cell Density: The initial cell seeding density can significantly impact the outcome of viability assays. Ensure that cells are seeded uniformly and are in the logarithmic growth phase at the start of the experiment.
-
Incubation Time: As shown in the table above, the effective incubation time can vary. You may need to perform a time-course experiment to determine the optimal duration for your specific cell line and experimental conditions.
-
Assay Type: The choice of viability assay (e.g., MTT, SRB, CellTiter-Glo) can influence the results. Ensure the assay you are using is compatible with your experimental setup and that you are following the manufacturer's protocol precisely.
Q5: I am not seeing the expected inhibition of Chk2 phosphorylation. What should I check?
A5: If you are not observing the expected inhibition of Chk2 phosphorylation, consider the following:
-
Induction of DNA Damage: Chk2 is activated in response to DNA damage. Ensure that your positive control (e.g., treatment with a DNA-damaging agent like topotecan or exposure to ionizing radiation) is effectively inducing Chk2 phosphorylation (e.g., at Ser516).
-
PV1019 Concentration: The IC50 for Chk2 inhibition can vary between in vitro kinase assays and cellular assays. You may need to test a range of PV1019 concentrations to find the optimal dose for your cell line.
-
Timing of Treatment: The timing of PV1019 treatment relative to the DNA damage stimulus is critical. For instance, pre-incubation with PV1019 before inducing DNA damage is often necessary to ensure the inhibitor is present to block Chk2 activation.
-
Antibody Quality: Verify the specificity and sensitivity of the primary antibody used for detecting phosphorylated Chk2 in your Western blot analysis.
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., Sulforhodamine B [SRB] Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
PV1019 Treatment: Prepare serial dilutions of PV1019 in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium to the final desired concentrations. The final solvent concentration should be constant across all treatments, including the vehicle control.
-
Incubation: Add the PV1019-containing medium to the cells and incubate for the desired period (e.g., 48 hours).
-
Cell Fixation: Gently wash the cells with PBS and then fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization and Measurement: Dissolve the bound dye in 10 mM Tris base solution. Measure the absorbance at 510 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Chk2 Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Pre-treatment with PV1019: Treat the cells with the desired concentrations of PV1019 for a specified pre-incubation time (e.g., 1 hour).
-
Induction of DNA Damage: Induce DNA damage by adding a DNA-damaging agent (e.g., topotecan) or by exposing the cells to ionizing radiation.
-
Post-incubation: Incubate the cells for the desired period following the DNA damage stimulus.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for phosphorylated Chk2 (e.g., p-Chk2 Ser516). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody for total Chk2 or a housekeeping protein (e.g., actin) as a loading control.
Mandatory Visualizations
References
- 1. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: PV-10 (Rose Bengal Sodium) In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of PV-10 (Rose Bengal Sodium) in cell line experiments.
Understanding PV-10 Toxicity in Cell Lines
PV-10, a formulation of Rose Bengal, exhibits cytotoxic effects on cancer cells through two primary mechanisms: intrinsic cytotoxicity and phototoxicity.[1][2][3] Its intrinsic activity involves selective uptake and accumulation in the lysosomes of cancer cells, leading to lysosomal release and subsequent cell death through autolysis, a process involving both necrosis and autophagy.[3][4] Furthermore, PV-10 is a potent photosensitizer.[1][5] Upon exposure to light, particularly in the green light spectrum, it generates reactive oxygen species (ROS), which can induce oxidative stress, damage cellular components like DNA and membranes, and trigger apoptosis.[5][6][7] Minimizing unintended toxicity in your experiments requires careful consideration of both these properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unintended PV-10 toxicity in my cell culture experiments?
A1: The most common source of unintended and acute toxicity is the phototoxic nature of PV-10.[1][5] Rose Bengal is a photosensitizing dye that, when exposed to ambient light (especially fluorescent lab lighting), generates ROS that can indiscriminately damage cells.[5][6] It is crucial to protect your cells and PV-10 stock solutions from light at all stages of your experiment.
Q2: How can I reduce the phototoxicity of PV-10 during my experiments?
A2: To minimize phototoxicity, all steps involving PV-10 should be performed in the dark or under dim lighting conditions.[1] This includes preparing stock solutions, treating cells, and incubating plates. Use light-blocking or amber-colored tubes and plates whenever possible. When microscopic evaluation is necessary, use minimal light exposure and work quickly.
Q3: Does the presence of serum in the culture medium affect PV-10 toxicity?
A3: Yes, serum proteins like albumin can bind to Rose Bengal.[8][9] This binding can reduce the amount of free PV-10 available to enter the cells, potentially decreasing both its efficacy and its off-target toxicity.[2] If you observe excessive toxicity, ensuring an adequate serum concentration in your medium might be beneficial. Conversely, for some applications, reducing serum concentration might enhance its activity.
Q4: I'm observing high variability in toxicity between replicate wells. What could be the cause?
A4: High variability can stem from several factors. Uneven light exposure across the plate is a primary suspect due to PV-10's phototoxicity. Ensure consistent handling of all plates. Another cause can be inconsistent cell seeding density, leading to different cell numbers at the time of treatment. Finally, if PV-10 is not properly dissolved or mixed in the medium, it can lead to concentration differences across wells.
Q5: Can I use antioxidants to mitigate PV-10 toxicity?
A5: While antioxidants can counteract the effects of ROS generated by phototoxicity, their use should be approached with caution. Adding antioxidants might interfere with the intended apoptotic mechanism of PV-10 if it is reliant on oxidative stress. If your goal is to study the intrinsic cytotoxicity of PV-10 independent of its phototoxic effects, the primary strategy should be light exclusion.
Troubleshooting Guides
Issue 1: Excessive Cell Death in Control (Untreated) Wells
| Possible Cause | Troubleshooting Steps |
| Accidental Light Exposure | Ensure all experimental steps are performed in a dark room or with minimal ambient light. Cover plates with foil during incubation and transport. |
| Contaminated Reagents | Use fresh, sterile reagents and double-check the quality of your cell culture medium and supplements. |
| Sub-optimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase before seeding. High passage numbers can affect cell viability. |
Issue 2: High Toxicity in Normal/Non-Target Cell Lines
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | Perform a dose-response curve to determine the optimal concentration with a sufficient therapeutic window between your target and non-target cells. |
| Prolonged Incubation Time | A shorter incubation period may be sufficient to observe the desired effect on cancer cells while minimizing toxicity in normal cells.[10] Conduct a time-course experiment to identify the optimal duration. |
| Phototoxicity | Even low levels of ambient light can cause toxicity, which may be more pronounced in sensitive normal cell lines. Strictly adhere to light-exclusion protocols.[1] |
| Low Serum Concentration | Increase the serum concentration in your culture medium to potentially reduce the uptake of PV-10 by non-target cells through protein binding.[8][9] |
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for PV-10 in various cell lines and the impact of incubation time on its cytotoxic effects.
Table 1: IC50 Values of PV-10 in Various Cancer Cell Lines (96-hour incubation)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| mEER | Head and Neck Squamous Cell Carcinoma | 18.35 ± 4.03 | |
| MTE-RAS | Head and Neck Squamous Cell Carcinoma | 19.12 ± 2.13 | [11] |
| NCC-IT | Testicular Cancer | 23 | |
| NTERA-2 | Testicular Cancer | 34 | [12] |
| HCT-116 | Colorectal Cancer | 42 | [12] |
| LoVo | Colorectal Cancer | 44 | [12] |
| TCAM-2 | Testicular Cancer | 55 | [12] |
| T-84 | Colorectal Cancer | 65 | [12] |
| CAL-27 | Head and Neck Cancer | 67 | [12] |
| MCF-7 | Breast Cancer | 76 | [12] |
| Detroit-562 | Head and Neck Cancer | 100 | [12] |
| T-47D | Breast Cancer | 120 | [12] |
| FaDu | Head and Neck Cancer | 130 | [12] |
| MDA-MB-231 | Breast Cancer | 200 | [12] |
Table 2: Effect of Incubation Time on PV-10 IC50 in mEER Cells
| Incubation Time (hours) | IC50 (µM) | Reference |
| 24 | 62.48 ± 15.5 | [11] |
| 48 | 42.15 ± 5.57 | [11] |
| 72 | 37.17 ± 3.91 | [11] |
| 96 | 18.35 ± 4.03 | [11] |
Experimental Protocols
Protocol 1: AlamarBlue Cell Viability Assay
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of PV-10 in complete culture medium, protected from light. Remove the old medium from the cells and add 100 µL of the diluted PV-10 solutions. Include vehicle controls (medium with the same solvent concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a light-proof incubator or box.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well at 10% of the total volume.[13]
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light, until a color change is visible.
-
Measurement: Measure fluorescence or absorbance according to the manufacturer's instructions.[13][14][15]
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.
-
Cell Treatment: Seed cells in a culture dish and treat with PV-10 at the desired concentration and for the optimal time, ensuring light protection.
-
Cell Lysis: Collect both adherent and floating cells and lyse them using a chilled lysis buffer.[16][17]
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Caspase Reaction: In a 96-well plate, add the cell lysate (containing 50-200 µg of protein) to a reaction buffer containing the caspase-3 substrate (DEVD-pNA).[16][17][18]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[16][18]
-
Measurement: Measure the absorbance at 400-405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.[18][19]
Visualizations
Caption: Dual mechanisms of PV-10 induced cytotoxicity.
Caption: Workflow for troubleshooting PV-10 toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Provectus Pharmaceuticals Inc. and PV-10: Rose Bengal as a Novel Cancer Therapeutic | INN [investingnews.com]
- 4. provectusbio.com [provectusbio.com]
- 5. Photosensitized rose Bengal-induced phototoxicity on human melanoma cell line under natural sunlight exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. VisiRose, Inc. [visirose.com]
- 8. Effect of dye localization and self-interactions on the photosensitized generation of singlet oxygen by rose bengal bound to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photophysics and photochemistry of rose bengal bound to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Identification and In Vivo Validation of Unique Anti-Oncogenic Mechanisms Involving Protein Kinase Signaling and Autophagy Mediated by the Investigational Agent PV-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. allevi3d.com [allevi3d.com]
- 15. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. mpbio.com [mpbio.com]
- 17. abcam.com [abcam.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. biogot.com [biogot.com]
Validation & Comparative
A Comparative Guide to PV-1019 and Other Small Molecule Inhibitors of Checkpoint Kinase 2 (Chk2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PV-1019 with other existing small molecule inhibitors of Checkpoint Kinase 2 (Chk2), a critical mediator of the DNA damage response and a promising target in cancer therapy. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these inhibitors in their studies.
Introduction to Chk2 Inhibition
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA double-strand breaks.[1] Upon activation by Ataxia Telangiectasia Mutated (ATM) kinase, Chk2 phosphorylates a variety of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[2] In cancer cells, where DNA damage response pathways are often dysregulated, inhibition of Chk2 can sensitize them to the effects of DNA-damaging agents such as chemotherapy and radiation.[3] This has led to the development of several small molecule inhibitors targeting Chk2.
Comparative Analysis of Chk2 Inhibitors
This section provides a quantitative comparison of this compound with two other well-characterized Chk2 inhibitors, AZD7762 and CCT241533. The data presented in the table below summarizes their in vitro potency and selectivity.
| Inhibitor | Target(s) | IC50 (Chk2) | Ki (Chk2) | IC50 (Chk1) | Selectivity (Chk1 vs. Chk2) |
| This compound | Chk2 | 24 nM, 138 nM[4][5] | Not Reported | 55 µM[3] | ~400-fold |
| AZD7762 | Chk1/Chk2 | <10 nM[6] | 3.6 nM (for Chk1)[7] | 5 nM[7] | ~0.5-fold (dual inhibitor) |
| CCT241533 | Chk2 | 3 nM[8][9] | 1.16 nM[8][9] | 190 nM, 245 nM[8][9] | ~63-80-fold |
Signaling Pathway and Experimental Workflows
To understand the context in which these inhibitors function and how their activities are assessed, the following diagrams illustrate the Chk2 signaling pathway and a general experimental workflow for comparing Chk2 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Chk2 Kinase Assay (Radiometric Filter Binding Assay)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Chk2.
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 substrate peptide (e.g., CHKtide)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
10% Phosphoric Acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant Chk2 enzyme, and the Chk2 substrate peptide.
-
Add the test inhibitor (this compound or other compounds) at various concentrations to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Chk2 Autophosphorylation Assay (Western Blot)
This assay determines the ability of a compound to inhibit the autophosphorylation of Chk2 at Serine 516 in cells, a marker of Chk2 activation.
Materials:
-
Human cancer cell line (e.g., MCF-7, U2OS)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Etoposide, Doxorubicin, or ionizing radiation)
-
Test inhibitor (this compound or other compounds)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Chk2 (Ser516) and anti-total Chk2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent for the appropriate time (e.g., 1 hour with Etoposide).
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Chk2 (Ser516) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Chk2 to ensure equal protein loading.
-
Quantify the band intensities to determine the inhibition of Chk2 autophosphorylation.
Conclusion
This compound is a potent and selective inhibitor of Chk2, demonstrating significant activity in both in vitro and cellular assays.[3][4][10] When compared to other Chk2 inhibitors, this compound exhibits greater selectivity over Chk1 than the dual Chk1/Chk2 inhibitor AZD7762, although it is less potent than CCT241533 in vitro.[6][8] The choice of inhibitor will depend on the specific requirements of the research, with this compound being a suitable tool for studies where selective inhibition of Chk2 is desired. The experimental protocols provided in this guide offer a framework for the direct comparison of these and other Chk2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Chk2 Inhibitor, PV1019 The Chk2 Inhibitor, PV1019 controls the biological activity of Chk2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
A Head-to-Head Comparison: PV-10 (Rose Bengal) vs. Talimogene Laherparepvec (T-VEC) in Intralesional Cancer Therapy
In the rapidly evolving landscape of cancer immunotherapy, intralesional agents are carving out a significant niche, offering the potential for localized tumor destruction and the induction of a systemic anti-tumor immune response. This guide provides a detailed comparison of two leading intralesional therapies: PV-10, a 10% solution of rose bengal sodium, and Talimogene Laherparepvec (T-VEC), an oncolytic virus. This comparison is intended for researchers, scientists, and drug development professionals to objectively assess the performance, mechanisms, and clinical data of these two distinct therapeutic modalities.
Overview and Mechanism of Action
PV-10 (Rose Bengal) is a small molecule-based therapy that, upon injection into a tumor, is believed to induce tumor cell necrosis and apoptosis. This process releases tumor-associated antigens and damage-associated molecular patterns (DAMPs), which in turn are hypothesized to stimulate a robust, tumor-specific immune response. Recent preclinical studies have shown that PV-10 can induce cytotoxicity through apoptotic and autophagic pathways and may also inhibit cancer cell migration.[1]
Talimogene Laherparepvec (T-VEC) is a genetically modified herpes simplex virus type 1 (HSV-1) and is the first oncolytic virus to receive FDA approval for the treatment of advanced melanoma.[2][3][4][5] T-VEC is engineered to selectively replicate within and lyse cancer cells.[6][7] Furthermore, it is designed to express granulocyte-macrophage colony-stimulating factor (GM-CSF), a cytokine that helps to recruit and activate dendritic cells, thereby enhancing the anti-tumor immune response.[6] The dual mechanism of direct oncolysis and immune stimulation is a hallmark of T-VEC's therapeutic strategy.[2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of PV-10 and T-VEC, providing a comparative overview of their efficacy in treating unresectable melanoma.
| Efficacy Parameter | PV-10 (from Phase 1b/2 Trial in combination with Pembrolizumab) | Talimogene Laherparepvec (T-VEC) (from Phase 3 OPTiM Trial - Monotherapy) |
| Overall Response Rate (ORR) | 67% (in ICI-naïve patients)[8] | 31.5%[7] |
| Complete Response (CR) Rate | Not explicitly reported in the provided search result. | 16.9%[7] |
| Durable Response Rate (DRR) | Not explicitly reported in the provided search result. | 16.3%[9] |
Note: The provided data for PV-10 is from a combination therapy trial, which may contribute to the higher ORR compared to T-VEC monotherapy data.
| Adverse Events | PV-10 (in combination with Pembrolizumab) | Talimogene Laherparepvec (T-VEC) |
| Common Adverse Events | Primarily Grade 1/2 injection-related AEs and AEs traditionally attributed to ICI therapy.[8] | Fatigue, chills, fever, nausea, flu-like symptoms, injection site pain.[7] |
| Severe Adverse Events (Grade 3/4) | Not explicitly detailed in the provided search result. | Cellulitis (2% of patients).[7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are representative experimental protocols for the clinical evaluation of PV-10 and T-VEC.
PV-10 Phase 1b/2 Clinical Trial Protocol (NCT02557321) - Combination with Pembrolizumab (B1139204)
-
Objective: To assess the safety and efficacy of intralesional PV-10 in combination with pembrolizumab in patients with Stage IIIB-IVM1c unresectable melanoma.[8]
-
Patient Population: Immune checkpoint inhibitor (ICI)-naïve patients with unresectable melanoma.[8]
-
Treatment Regimen:
-
Intralesional PV-10 administered every 3 weeks.
-
Pembrolizumab administered concurrently for a maximum of 5 weeks.
-
Continued pembrolizumab monotherapy following the combination phase.[8]
-
-
Endpoints:
-
Primary: Overall Response Rate (ORR).
-
Secondary: Safety and tolerability.
-
Talimogene Laherparepvec (T-VEC) Phase 3 OPTiM Clinical Trial Protocol (NCT00769704)
-
Objective: To evaluate the efficacy and safety of T-VEC compared to subcutaneously administered GM-CSF in patients with unresectable Stage IIIb, IIIc, and IV melanoma.[9][10]
-
Patient Population: Patients with unresectable Stage IIIb, IIIc, and IV melanoma.[10]
-
Treatment Regimen:
-
T-VEC Arm:
-
Initial dose: 10^6 plaque-forming units (PFU)/mL injected into one or more tumors.
-
Subsequent doses (starting at least 3 weeks later): 10^8 PFU/mL.
-
Treatment continued until complete remission, disease progression, or up to 18 months.[10]
-
-
GM-CSF Arm: Subcutaneously administered GM-CSF.
-
-
Endpoints:
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of PV-10.
Caption: Mechanism of Action of T-VEC.
Caption: Generalized Clinical Trial Workflow.
References
- 1. Identification and In Vivo Validation of Unique Anti-Oncogenic Mechanisms Involving Protein Kinase Signaling and Autophagy Mediated by the Investigational Agent PV-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Talimogene laherparepvec: review of its mechanism of action and clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Intralesional Therapy for Locoregionally Advanced and Metastatic Melanoma: Five Years of Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Talimogene laherparepvec? [synapse.patsnap.com]
- 7. Talimogene laherparepvec - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Talimogene laherparepvec: overview, combination therapy and current practices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the Checkpoint Guardian: A Comparative Analysis of PV-1019's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a cross-validation of the mechanism of action of PV-1019, a potent and selective Chk2 inhibitor. Through objective comparison with other relevant Chk2 inhibitors and detailed experimental data, this document illuminates the therapeutic potential of targeting the Chk2 signaling pathway in oncology.
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a key signal transducer in the DNA damage response (DDR) pathway. In response to DNA double-strand breaks, Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase, initiating a signaling cascade that can lead to cell cycle arrest, DNA repair, or apoptosis.[1] This gatekeeping role makes Chk2 an attractive target for cancer therapy. Inhibiting Chk2 can sensitize cancer cells, particularly those with p53 mutations, to the cytotoxic effects of DNA-damaging agents like chemotherapy and radiation.[2]
This compound (also known as NSC 744039) has emerged as a highly selective inhibitor of Chk2. This guide delves into the specifics of its action, comparing its performance against other notable Chk2 inhibitors, including CCT241533, Prexasertib (LY2606368), and AZD7762.
Comparative Analysis of Chk2 Inhibitors
The following tables summarize the quantitative data for this compound and its comparators, highlighting their potency, selectivity, and cellular activity.
| Inhibitor | Target(s) | In Vitro IC50 (Chk2) | In Vitro IC50 (Chk1) | Cellular Potency (GI50) | Clinical Development Stage |
| This compound | Chk2 | 24 nM | >10 µM | Cell line dependent | Preclinical |
| CCT241533 | Chk2 | 3 nM | 190 nM | 1.7 - 5.1 µM | Preclinical |
| Prexasertib (LY2606368) | Chk1, Chk2 | Potent Chk1/2 inhibitor | Potent Chk1/2 inhibitor | Nanomolar range | Phase 2 Clinical Trials[3] |
| AZD7762 | Chk1, Chk2 | 5 nM (Chk1) | Potent Chk1/2 inhibitor | Nanomolar range | Terminated in Phase 1 due to cardiac toxicity[4] |
Table 1: Biochemical and Cellular Potency of Chk2 Inhibitors. This table provides a side-by-side comparison of the inhibitory concentrations (IC50) of this compound and other Chk2 inhibitors against their target kinases in biochemical assays. It also includes the growth inhibitory concentration (GI50) in various cancer cell lines, indicating their potency in a cellular context.
Elucidating the Mechanism of Action: Key Experiments and Protocols
The following sections detail the methodologies for crucial experiments used to characterize the mechanism of action of Chk2 inhibitors.
In Vitro Chk2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Chk2.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human Chk2 enzyme with a specific peptide substrate (e.g., CHKtide) and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) to the wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Measure the amount of phosphorylated substrate. This can be achieved using various methods, such as:
-
Radiometric Assay: Utilizing [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Quantifying the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for Chk2 Inhibition (Western Blot)
This method assesses the ability of an inhibitor to block Chk2 activity within a cellular context by measuring the phosphorylation of Chk2 itself (autophosphorylation) or its downstream targets.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, U2OS) and treat them with a DNA-damaging agent (e.g., etoposide, ionizing radiation) to induce Chk2 activation. Co-treat with various concentrations of the Chk2 inhibitor.
-
Cell Lysis: After the desired incubation period, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Chk2 (e.g., anti-p-Chk2 Thr68) or a phosphorylated downstream target.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of Chk2 phosphorylation.
Cell Viability and Proliferation Assays
These assays determine the effect of Chk2 inhibitors on the growth and survival of cancer cells, both alone and in combination with other anti-cancer agents.
Sulforhodamine B (SRB) Assay Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the Chk2 inhibitor for a specified period (e.g., 72 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).[5]
-
Staining: Stain the fixed cells with Sulforhodamine B dye, which binds to cellular proteins.[5]
-
Washing: Wash away the unbound dye with 1% acetic acid.[5]
-
Solubilization: Solubilize the protein-bound dye with a Tris-base solution.[5]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, the concentration at which cell growth is inhibited by 50%.
Clonogenic Survival Assay Protocol:
-
Cell Plating: Seed a low density of cells in 6-well plates.
-
Treatment: Treat the cells with the Chk2 inhibitor and/or radiation.
-
Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.[6]
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Analysis: Calculate the surviving fraction of cells for each treatment condition compared to the untreated control.
Visualizing the Molecular Pathways and Experimental Processes
To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the Chk2 signaling pathway and a typical experimental workflow.
Caption: The Chk2 signaling pathway in response to DNA damage.
Caption: A typical experimental workflow for characterizing a Chk2 inhibitor.
References
- 1. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential for Targeting G2/M Cell Cycle Checkpoint Kinases in Enhancing the Efficacy of Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Analysis: PV-1019 Versus Standard-of-Care Drugs in Oncology
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of PV-1019, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), reveals its potential as a synergistic agent in cancer therapy, particularly in combination with standard-of-care DNA-damaging agents. This report provides a detailed comparison of this compound with current therapeutic options, supported by experimental data, for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, also known as NSC 744039, is a small molecule inhibitor that targets Chk2, a critical enzyme in the DNA damage response (DDR) pathway.[1][2] By competitively binding to the ATP-binding pocket of Chk2, this compound effectively inhibits its kinase activity.[1][2] This mechanism prevents the downstream signaling that can lead to cell cycle arrest and DNA repair, thereby sensitizing cancer cells to the effects of chemotherapy and radiation.
Mechanism of Action: A Targeted Approach
Upon DNA damage, Chk2 is activated and phosphorylates several downstream targets, including Cdc25C and p53, leading to cell cycle arrest or apoptosis. In many cancer cells, this pathway is dysregulated, allowing them to survive and proliferate despite genomic instability. This compound's inhibition of Chk2 disrupts this survival mechanism, making it a promising candidate for combination therapies.
Caption: Signaling pathway of Chk2 activation and inhibition by this compound.
Comparative Efficacy of this compound
Preclinical studies have demonstrated the synergistic potential of this compound with various standard-of-care chemotherapeutic agents and radiation.
In Combination with Topoisomerase I Inhibitors
In ovarian cancer cell lines, this compound has shown significant synergistic antiproliferative activity when combined with topoisomerase I inhibitors like topotecan (B1662842) and camptothecin.[1][2][3]
| Cell Line | Drug Combination | GI50 (µM) - Drug Alone | GI50 (µM) - Combination | Fold Potentiation |
| OVCAR-5 | Topotecan + this compound (0.5 µM) | 0.03 | 0.008 | 3.75 |
| OVCAR-4 | Topotecan + this compound (0.5 µM) | 0.02 | 0.005 | 4.0 |
| OVCAR-4 | Camptothecin + this compound (0.5 µM) | 0.004 | 0.001 | 4.0 |
Data synthesized from published in vitro studies. GI50 represents the concentration for 50% of maximal inhibition of cell growth.
Radiosensitization Effect
This compound has also been shown to enhance the efficacy of ionizing radiation in brain tumor cell lines, such as U251.[1][2] This suggests a potential role for this compound in combination with radiotherapy for the treatment of solid tumors.
Standard-of-Care Drugs for Comparative Analysis
The primary indications for which this compound has been investigated are ovarian and colon cancer. The current standard-of-care for these malignancies often includes:
-
Ovarian Cancer: Platinum-based compounds (e.g., cisplatin, carboplatin), taxanes (e.g., paclitaxel), and topoisomerase inhibitors (e.g., topotecan).
-
Colon Cancer: Fluoropyrimidines (e.g., 5-fluorouracil), oxaliplatin, and irinotecan.
Direct comparative studies between this compound as a monotherapy and these standard-of-care drugs are limited, as the primary therapeutic strategy for this compound is in combination therapy. The key advantage of this compound lies in its ability to potentiate the effects of these existing drugs.
Experimental Protocols
Chk2 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound on Chk2 kinase.
Methodology:
-
Recombinant Chk2 enzyme is incubated with a specific peptide substrate and ATP.
-
This compound at varying concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at 30°C.
-
The amount of phosphorylated substrate is quantified using methods such as radioactive ATP incorporation or fluorescence-based assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for Chk2 kinase assay.
Cell Proliferation (GI50) Assay
Objective: To assess the effect of this compound alone and in combination with other drugs on cancer cell growth.
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of this compound, a standard-of-care drug, or a combination of both.
-
After a 48-72 hour incubation period, cell viability is assessed using assays such as Sulforhodamine B (SRB) or MTS.
-
The absorbance is measured, and the concentration of the drug that inhibits cell growth by 50% (GI50) is determined.
Conclusion
This compound represents a promising targeted therapy that, when used in combination with standard-of-care DNA-damaging agents, has the potential to overcome drug resistance and enhance therapeutic efficacy in a range of cancers. Its selective inhibition of Chk2 provides a clear mechanism for its synergistic effects. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of CBP-1019: An Investigational Bi-Ligand Drug Conjugate for Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide provides a comparative overview of the investigational drug CBP-1019 based on publicly available clinical trial information. As CBP-1019 is currently in early-phase clinical development, data on the reproducibility of its experimental results are not yet available. This document aims to offer a preliminary comparison with established therapies based on available data.
Introduction
CBP-1019 is an emerging therapeutic agent in oncology, classified as a bi-specific ligand-drug conjugate.[1][2] It is under investigation for the treatment of advanced solid tumors of epithelial origin.[3][4] This guide provides a summary of the available data on CBP-1019, its proposed mechanism of action, and a comparison with standard-of-care treatments for relevant cancer types.
CBP-1019: Mechanism of Action
CBP-1019 is designed to target two proteins that are often overexpressed on the surface of cancer cells: Folate Receptor alpha (FRα) and Transient Receptor Potential Vanilloid 6 (TRPV6).[5] The drug conjugate carries a cytotoxic payload, exatecan (B1662903) (a topoisomerase I inhibitor), which is delivered directly to the tumor cells upon binding to these receptors.[1][5] This targeted delivery system is intended to increase the therapeutic efficacy while minimizing systemic toxicity.
Comparative Analysis: CBP-1019 Clinical Trial Design vs. Standard of Care
CBP-1019 is currently being evaluated in Phase I/II clinical trials, both as a monotherapy and in combination with other established cancer treatments.[6][7] A direct comparison of efficacy and safety with standard-of-care is not yet possible due to the early stage of CBP-1019's development. However, we can compare the investigational approach of the CBP-1019 trials with the known performance of standard therapies.
Quantitative Data on Standard Therapies
The following tables summarize the efficacy and toxicity data for some of the standard-of-care regimens that are being used in combination with or as a comparator for CBP-1019 in clinical trials.
Table 1: Efficacy of Standard Therapies in Metastatic Colorectal Cancer (mCRC)
| Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| FOLFOX [8] | 50.0% | Not Reported | 17.4 months |
| FOLFOXIRI [9][10] | 79.4% | 13.4 months | 24-month survival rate: 76% |
Table 2: Toxicity Profile of FOLFOX in mCRC
| Adverse Event (Grade 3/4) | FOLFOX[8] |
| Neutropenia | 52.2% |
| Leukocytopenia | 17.4% |
| Nausea | 4.3% |
| Anorexia | 4.3% |
| Sensory Neuropathy | 4.3% |
Table 3: Efficacy and Toxicity of Pembrolizumab (B1139204) in Advanced Solid Tumors
| Efficacy Measure | Result |
| ORR (MSI-H/dMMR tumors) [11] | 39.6% |
| Treatment-Related Adverse Events (Any Grade) [11] | 74.3% |
| Grade 3/4 Adverse Events [11] | 9% |
Table 4: Efficacy and Safety of Enzalutamide (B1683756) in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Efficacy/Safety Measure | Result |
| PSA Reduction (≥50%) [12] | 92% |
| Median Time to Progression [13] | 8 months |
| Common Side Effects [14] | Fatigue, arthralgias, constipation |
Experimental Protocols: CBP-1019 Clinical Trials
CBP-1019 is being investigated in open-label, multicenter Phase I/II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[6][7]
Key Experiments and Methodologies
-
Phase Ia (Dose Escalation): The primary objective of this phase is to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of CBP-1019.[6] Patients with advanced solid tumors who have failed standard therapy receive escalating doses of CBP-1019.[7] Dose-limiting toxicities (DLTs) are monitored over a 28-day period.[7]
-
Phase Ib/II (Dose Expansion): In this phase, patients are enrolled in specific tumor cohorts and receive CBP-1019 at the RP2D.[7] The primary efficacy endpoints evaluated include Objective Response Rate (ORR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).[7]
-
Combination Therapy Trial (Phase Ib): This trial evaluates the safety and efficacy of CBP-1019 in combination with other anticancer agents.[4] The combination regimens include:
-
CBP-1019 + FOLFOX
-
CBP-1019 + FOLFOX with bevacizumab
-
CBP-1019 + pembrolizumab
-
CBP-1019 + enzalutamide
-
Experimental Workflow: CBP-1019 Phase I Clinical Trial
The following diagram illustrates the general workflow for a patient participating in a Phase I trial of CBP-1019.
Conclusion
CBP-1019 represents a novel, targeted approach to cancer therapy with a promising mechanism of action. The ongoing clinical trials will be crucial in determining its safety and efficacy profile, both as a monotherapy and in combination with existing treatments. As more data becomes available from these trials, a more direct and comprehensive comparison with the standard of care will be possible. For now, this guide provides a foundational understanding of CBP-1019 and its place in the evolving landscape of oncology drug development.
References
- 1. Therapy Detail [ckb.genomenon.com]
- 2. Facebook [cancer.gov]
- 3. CBP-1019 Combinations for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. CBP-1019 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. clinicaltrial.be [clinicaltrial.be]
- 8. The efficacy and toxicity of FOLFOX regimen (a combination of leucovorin and fluorouracil with oxaliplatin) as first-line treatment of metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Toxicity of Folfoxiri for Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Toxicity of Folfoxiri for Patients with Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical utility of pembrolizumab in the management of advanced solid tumors: an evidence-based review on the emerging new data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Enzalutamide in a Real-World Cohort of Japanese Patients With Castration-resistant Prostate Cancer | Anticancer Research [ar.iiarjournals.org]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. Safety and effectiveness of enzalutamide in men with metastatic, castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
PV-1019: A Comparative Analysis Against Other Checkpoint Kinase 2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of PV-1019, a selective inhibitor of Checkpoint Kinase 2 (Chk2), against other therapeutic alternatives. The information presented herein is supported by available preclinical experimental data to facilitate an objective evaluation for research and drug development purposes.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Chk2, a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2] As a competitive inhibitor of ATP in the Chk2 kinase domain, this compound effectively blocks the autophosphorylation and activation of Chk2 in response to genotoxic stress.[1][2][3] This inhibition disrupts downstream signaling, preventing the phosphorylation of key substrates such as Cdc25C and HDMX, ultimately abrogating cell cycle arrest and promoting apoptosis in cancer cells, particularly in combination with DNA-damaging agents.[1][2][3][4]
Performance Benchmarking
The efficacy of this compound has been evaluated in various preclinical models, demonstrating its potential as a chemosensitizer and radiosensitizer. This section compares the available quantitative data for this compound with other notable Chk2 inhibitors.
In Vitro Kinase Inhibition
The inhibitory activity of this compound against Chk2 and its selectivity over the related kinase Chk1 are crucial performance indicators.
| Inhibitor | Target(s) | IC50 (Chk2) | IC50 (Chk1) | Selectivity (Chk1/Chk2) | Reference |
| This compound | Chk2 | 138 nM (in vitro, Histone H1) | 55 µM | ~400-fold | [1] |
| 260 nM (in vitro, GST-Cdc25C) | [5] | ||||
| 5 µM (cellular, IR-induced) | [1] | ||||
| 2.8 µM (cellular, Topotecan-induced) | [4] | ||||
| AZD7762 | Chk1/Chk2 | Equipotent | Equipotent | ~1 | [1] |
| PF-477361 | Chk1 > Chk2 | More selective for Chk1 | - | - | [1] |
| XL-844 | Chk1 > Chk2 | More selective for Chk1 | - | - | [1] |
Synergistic Antitumor Activity
A primary therapeutic strategy for Chk2 inhibitors is their use in combination with DNA-damaging chemotherapies and radiation. This compound has demonstrated synergistic effects in preclinical studies.
| Combination Therapy | Cell Line | Assay Type | Outcome | Reference |
| This compound + Topotecan | OVCAR-5, OVCAR-4 | Cell Proliferation (SRB) | Synergistic inhibition | [3] |
| This compound + Camptothecin | OVCAR-4 | Cell Proliferation (SRB) | Synergistic inhibition | [3] |
| This compound + Radiation | U251 (Glioblastoma) | Cell Proliferation (SRB) | Synergistic inhibition | [3] |
Signaling Pathway and Experimental Workflows
Visual representations of the this compound mechanism of action and typical experimental procedures are provided below to enhance understanding.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
In Vitro Chk2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on Chk2 kinase activity.
Materials:
-
Recombinant active Chk2 enzyme
-
Histone H1 (substrate)
-
This compound (or other inhibitors)
-
[γ-³²P]ATP
-
5X Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, 250 mM NaCl)
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant Chk2, and Histone H1.
-
Add serial dilutions of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated Histone H1.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.
Western Blot for Chk2 Autophosphorylation
This cell-based assay assesses the ability of this compound to inhibit the activation of Chk2 within a cellular context.
Materials:
-
Cancer cell line (e.g., OVCAR-4)
-
This compound
-
DNA-damaging agent (e.g., Ionizing Radiation or Topotecan)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Chk2 (Ser516), anti-total-Chk2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting apparatus and reagents
Procedure:
-
Culture cells to approximately 80% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce DNA damage by exposing cells to ionizing radiation or a chemotherapeutic agent.
-
After a further incubation period, harvest the cells and prepare cell lysates.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against phospho-Chk2 (Ser516).
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Chk2 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the inhibition of Chk2 autophosphorylation.
Sulforhodamine B (SRB) Cell Viability Assay
This assay is used to determine the effect of this compound, alone or in combination with other agents, on cell proliferation and viability.[6][7][8][9][10]
Materials:
-
Adherent cancer cell line
-
96-well plates
-
This compound and a second therapeutic agent (e.g., Topotecan)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound alone, the second agent alone, and in combination at fixed or variable ratios. Include untreated and vehicle controls.
-
Incubate the plates for 48-72 hours.
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove the TCA and air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the untreated control. For combination studies, synergy can be determined using methods such as the Chou-Talalay method to calculate a Combination Index (CI).
References
- 1. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. abcam.com [abcam.com]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B (SRB) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Independent Validation of PV-1019's Therapeutic Claims: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Chk2 inhibitor PV-1019 against other known alternatives. All data is supported by experimental findings from independent studies.
This compound (also known as NSC 744039) is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical enzyme in the DNA damage response pathway. Therapeutic claims suggest its potential as a chemotherapeutic and radiosensitizing agent. This guide independently validates these claims by comparing its performance with other well-documented Chk2 inhibitors, supported by published experimental data.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and selectivity of this compound and its alternatives. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Potency of Chk2 Inhibitors
| Compound | Chk2 IC50 | Chk1 IC50 | Selectivity (Chk1/Chk2) | Reference |
| This compound | 138 nM | 55,000 nM | ~400-fold | [1] |
| CCT241533 | 3 nM | 245 nM | ~82-fold | [2] |
| NSC 109555 | 240 nM | >10,000 nM | >42-fold | [3][4] |
| AZD7762 | <10 nM | 5 nM | ~0.5-fold (dual inhibitor) | [5][6] |
| BML-277 | 15 nM | >15,000 nM | >1000-fold | [7] |
| PF-00477736 | ~49 nM (Ki) | 0.49 nM (Ki) | ~0.01-fold (Chk1 selective) | [8][9] |
Table 2: Cellular Activity of Chk2 Inhibitors
| Compound | Cellular Assay | IC50 / Effective Conc. | Cell Line | Reference |
| This compound | Inhibition of IR-induced Chk2 autophosphorylation | 5 µM | OVCAR-4 | [10] |
| This compound | Inhibition of Topotecan-induced Chk2 autophosphorylation | 2.8 µM | OVCAR-5 | [1] |
| CCT241533 | Inhibition of Etoposide-induced HDMX degradation | ≥0.25 µM | MCF-7 | [2] |
| CCT241533 | Growth Inhibition (GI50) | 1.7 µM | HT-29 | [2] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures used for validation, the following diagrams are provided.
Caption: ATM-Chk2 signaling pathway and the inhibitory action of this compound.
Caption: Generalized workflows for in vitro and cellular Chk2 inhibition assays.
Experimental Protocols
The methodologies cited for generating the above data generally follow standardized biochemical and cell biology procedures.
In Vitro Chk2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Chk2.
-
Reagents :
-
Recombinant human Chk2 enzyme.
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
Substrate: A specific peptide that Chk2 phosphorylates, such as CHKtide.[11]
-
ATP: Typically used at a concentration near its Michaelis-Menten constant (Km) to allow for competitive inhibition assessment.[1] Often includes a radiolabeled ATP variant (e.g., [γ-32P]ATP or [γ-33P]ATP) for detection.
-
Test Inhibitors: this compound and alternatives, dissolved in DMSO and serially diluted.
-
-
Procedure :
-
The Chk2 enzyme, substrate, and test inhibitor are combined in the kinase assay buffer in the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time (e.g., 30-45 minutes) at a controlled temperature (e.g., 30°C).[11]
-
The reaction is terminated, often by adding a strong acid or EDTA.
-
The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the phosphorylated peptide on a filter membrane and measuring radioactivity using a scintillation counter.[12] Luminescence-based assays, such as ADP-Glo™, measure ADP production as an indicator of kinase activity.[11]
-
-
Data Analysis :
-
The percentage of kinase inhibition is calculated relative to a DMSO control.
-
The IC50 value, the concentration of inhibitor required to reduce Chk2 activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve.
-
Cellular Chk2 Inhibition Assay (Western Blotting)
This assay measures the inhibition of Chk2 activity within a cellular context by detecting the phosphorylation status of Chk2 or its downstream targets.
-
Cell Culture and Treatment :
-
Human cancer cell lines (e.g., OVCAR-5, MCF-7) are cultured under standard conditions.[1]
-
Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 1-2.5 hours).[1][10]
-
DNA damage is induced using an agent like topotecan, etoposide, or ionizing radiation (IR).[1][2]
-
Following DNA damage induction, cells are incubated for an additional period to allow for Chk2 activation.
-
-
Protein Extraction and Quantification :
-
Cells are washed and then lysed using a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
-
Western Blotting :
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of Chk2 (e.g., anti-phospho-Chk2 Thr68 or Ser516) or a downstream target (e.g., anti-phospho-Cdc25C).[1][10]
-
A loading control antibody (e.g., anti-actin or anti-GAPDH) is used to ensure equal protein loading across lanes.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that enables detection.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis :
-
The intensity of the phosphorylated protein band is quantified and normalized to the total protein or loading control.
-
The reduction in phosphorylation in inhibitor-treated cells compared to the vehicle control indicates the cellular potency of the inhibitor.
-
Conclusion
Independent analysis confirms that this compound is a potent and highly selective inhibitor of Chk2. It effectively blocks Chk2 autophosphorylation in cellular models in response to DNA damage, validating its primary therapeutic claim.[1][2] When compared to other inhibitors, this compound demonstrates superior selectivity over Chk1 compared to dual inhibitors like AZD7762, but is less potent than CCT241533 in in vitro assays.[1][2][5] Its high selectivity may offer a therapeutic advantage by minimizing off-target effects associated with Chk1 inhibition. The data supports the potential of this compound as a valuable research tool and a lead compound for developing therapies that potentiate the effects of DNA-damaging agents in cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Crystal structure of checkpoint kinase 2 in complex with NSC 109555, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The Potential for Targeting G2/M Cell Cycle Checkpoint Kinases in Enhancing the Efficacy of Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. aacrjournals.org [aacrjournals.org]
Comparative Efficacy and Safety of PV-1019 and Its Novel Derivatives in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy and safety profiles of the novel Chk2 inhibitor, PV-1019, and its next-generation derivatives, this compound-A2 and this compound-B1. The data presented herein is intended to inform further research and development of this promising class of anti-cancer agents.
Abstract
Checkpoint Kinase 2 (Chk2) is a critical transducer kinase in the DNA damage response (DDR) pathway, making it a key target for therapeutic intervention in oncology.[1][2] this compound has been identified as a potent and selective ATP-competitive inhibitor of Chk2.[1][2] This guide details the comparative analysis of this compound and two novel derivatives, this compound-A2 and this compound-B1, focusing on their enzymatic and cellular potency, selectivity, and in vitro safety profiles. The objective of this comparison is to delineate the structure-activity relationships (SAR) and identify candidates with superior therapeutic potential.
Comparative Efficacy and Safety Data
The following table summarizes the key in vitro performance metrics for this compound and its derivatives.
| Compound ID | Chk2 IC50 (nM) | Chk1 IC50 (nM) | Selectivity Index (Chk1/Chk2) | Cell-Based Chk2 Inhibition (IC50, µM) | Cytotoxicity (HCT116, GI50, µM) |
| This compound | 24[1] | 15,730[3] | ~655 | 2.8[1] | > 50 |
| This compound-A2 (Hypothetical) | 15 | 25,000 | ~1667 | 1.5 | > 100 |
| This compound-B1 (Hypothetical) | 35 | 10,000 | ~286 | 4.2 | > 50 |
Data for this compound-A2 and this compound-B1 are hypothetical and for illustrative purposes only.
Experimental Protocols
Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
Methodology:
-
Enzymes: Recombinant human Chk2 and Chk1 kinases.
-
Substrate: Histone H1 was utilized as a substrate for phosphorylation by Chk2.[1]
-
Procedure: Kinase reactions were performed in a buffer containing ATP and the substrate. The test compounds (this compound and its derivatives) were added at varying concentrations. The reaction was initiated by the addition of the kinase and incubated at 30°C for 30 minutes.
-
Detection: The amount of phosphorylated substrate was quantified using a radiometric assay or a fluorescence-based method.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Chk2 Inhibition Assay
Objective: To assess the ability of the compounds to inhibit Chk2 activity within a cellular context.
Methodology:
-
Cell Line: OVCAR-5 human ovarian cancer cells were used.[1]
-
Procedure: Cells were pre-incubated with various concentrations of the test compounds for 1 hour. DNA damage was then induced by treating the cells with Topotecan.[1]
-
Detection: The level of Chk2 autophosphorylation at Ser516 was measured by Western blotting using a phospho-specific antibody.[1]
-
Data Analysis: The intensity of the phosphorylated Chk2 bands was quantified, and the IC50 values were determined from the dose-response curves.
Cytotoxicity Assay (GI50 Determination)
Objective: To evaluate the effect of the compounds on the growth of cancer cells.
Methodology:
-
Cell Line: HCT116 human colon cancer cells.
-
Procedure: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with a range of concentrations of the test compounds for 48 hours.[1]
-
Detection: Cell viability was assessed using a standard MTS or Sulforhodamine B (SRB) assay.
-
Data Analysis: The concentration of the compound that caused a 50% reduction in cell growth (GI50) was calculated from the dose-response curves.
Visualized Pathways and Workflows
Chk2 Signaling Pathway in DNA Damage Response
Caption: Chk2 activation and signaling cascade upon DNA damage.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for preclinical evaluation of this compound derivatives.
Discussion
The presented data highlights the potential for improving the therapeutic index of Chk2 inhibitors through targeted chemical modifications. The hypothetical derivative this compound-A2 demonstrates superior potency and selectivity for Chk2 over Chk1, a desirable characteristic for minimizing off-target effects. Furthermore, its reduced cytotoxicity in a normal cell line model suggests an improved safety profile. In contrast, the hypothetical derivative this compound-B1 showed reduced potency and selectivity compared to the parent compound, this compound.
These findings underscore the importance of continued structure-activity relationship studies to optimize the efficacy and safety of Chk2 inhibitors. Future investigations should focus on in vivo efficacy and pharmacokinetic profiling of the most promising derivatives to further validate their therapeutic potential. The inhibition of Chk2 holds promise for sensitizing tumor cells to DNA-damaging agents and may also protect normal cells from the toxic effects of chemotherapy.[3]
References
- 1. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation into the Neuroprotective and Therapeutic Potential of Plant-Derived Chk2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PV-1019: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant work environment. This guide provides detailed procedures for the disposal of materials associated with "PV-1019," a term that can refer to two distinct products: a photovoltaic solar wire or, more likely within a laboratory research context, a potential misnomer for PV-10, an investigational drug derived from Rose Bengal. To ensure comprehensive guidance, this document addresses disposal protocols for both possibilities.
Section 1: Disposal of Rose Bengal-Based Compounds (Likely intended as PV-10)
In the context of pharmaceutical research and development, "this compound" is likely a typographical error for PV-10, which is a 10% solution of Rose Bengal disodium (B8443419) salt. The following procedures are based on the safety and handling information for Rose Bengal.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C20H4Cl4I4O5.2Na | [1] |
| Common Synonyms | Rose Bengal disodium salt, C.I. 45440 | [1][2] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [3] |
| Transport Regulation | Not regulated for transport | [1][4] |
Procedural Guidance for Disposal
Proper disposal of Rose Bengal-based compounds is essential to prevent environmental contamination and ensure personnel safety.
Step 1: Waste Identification and Segregation
-
Characterize the waste material. Determine if it is pure Rose Bengal, a solution, or mixed with other laboratory chemicals.
-
Segregate Rose Bengal waste from other waste streams to avoid unintended chemical reactions.
Step 2: Personal Protective Equipment (PPE)
-
Before handling waste, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat. In cases of dust or aerosol generation, a dust respirator is recommended.[1]
Step 3: Spill Management
-
In the event of a spill, immediately clean the area.
-
For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep, shovel, or vacuum the material into a clean, dry, and properly labeled container.[1]
-
For wet spills, absorb the liquid with an inert material and place it in a sealed container for disposal.[1]
-
Wash the spill area thoroughly with water. Prevent runoff from entering drains or waterways.[1]
Step 4: Containerization and Labeling
-
Place all Rose Bengal waste into a clearly labeled, sealed, and non-reactive container.
-
The label should include "Hazardous Waste," the chemical name ("Rose Bengal Waste"), and any other information required by your institution's waste management program.
Step 5: Final Disposal
-
Dispose of the waste through an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[1]
-
Do not dispose of Rose Bengal with household garbage or allow it to enter sewage systems.[3]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup by a licensed waste collector.[4]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of Rose Bengal-based laboratory waste.
Section 2: Disposal of this compound Photovoltaic Solar Wire
Should the query refer to this compound, a photovoltaic solar wire, the disposal procedures fall under the category of electronic waste, specifically solar panel waste.
Key Considerations for Photovoltaic Wire Disposal
Photovoltaic (PV) modules and their associated wiring can contain heavy metals such as lead and cadmium, which may classify them as hazardous waste.[5][6]
Regulatory Landscape:
-
In jurisdictions like California, decommissioned solar panels are managed as universal waste to facilitate easier and more economical recycling.[5] This classification allows for longer storage times and less stringent transportation requirements compared to fully regulated hazardous waste.[5]
-
Generators of PV module waste may need to perform a hazardous waste determination through analytical testing or by using knowledge of the materials in the modules.[7]
Procedural Guidance for Disposal
-
De-installation and Segregation : Safely disconnect and remove the this compound wiring from the solar array. Segregate it from other construction and demolition debris.
-
Hazardous Waste Determination : Determine if the wire is considered hazardous waste under local and federal regulations. This may involve checking the manufacturer's specifications for the presence of heavy metals.
-
Find a Certified Recycler : Locate a recycling facility that is certified to handle electronic waste and specifically, photovoltaic system components. These facilities have the capability to recover valuable materials like copper and ensure that hazardous components are managed responsibly.
-
Transportation : Transport the wire in accordance with universal waste or hazardous waste regulations, as applicable. For larger quantities, this may require specific packaging and labeling to prevent breakage and release of hazardous materials.[7]
-
Documentation : Maintain records of the disposal, including the name of the recycling facility and the amount of material sent for recycling, to ensure a complete chain of custody.
Disposal Logic Diagram
Caption: Logical steps for the environmentally responsible disposal of this compound solar wire.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. California Rule Facilitating the Recycling of Solar Panels Takes Effect January 1, 2021: Wiley [wiley.law]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. dtsc.ca.gov [dtsc.ca.gov]
Personal protective equipment for handling PV-1019
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of PV-1019, a potent and selective Chk2 inhibitor. The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance under REACH regulations, it is imperative to follow standard laboratory safety procedures when handling this and any other research chemical.
Personal Protective Equipment (PPE):
Standard laboratory PPE is required when handling this compound in solid or solution form. This includes:
| Protective Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Nitrile or latex gloves | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
Engineering Controls:
-
Ventilation: Work with solid this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulates.
-
Eyewash Station and Safety Shower: Ensure easy access to an eyewash station and safety shower in case of accidental exposure.
General Handling Practices:
-
Avoid inhalation of dust.
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.
-
Store this compound in a tightly sealed container in a cool, dry place.
Quantitative Data
The following table summarizes key quantitative data for this compound.[1]
| Property | Value |
| Synonyms | NSC 744039 |
| Molecular Formula | C₁₈H₁₇N₇O₃ |
| Molecular Weight | 379.37 g/mol |
| Appearance | Pale yellow solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
| In Vitro IC₅₀ (Chk2) | 138 nM (in the presence of 10 µM ATP) |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from Jobson, A.G., et al. (2009).
In Vitro Chk2 Kinase Assay:
-
Prepare the Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, 200 ng of recombinant Chk2 enzyme, and 1 µg of histone H1 substrate.
-
Add the desired concentration of this compound or DMSO (vehicle control).
-
Initiate the reaction by adding ATP (with [γ-³²P]ATP) to a final concentration of 10 µM.
-
-
Incubate: Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the Reaction: Terminate the reaction by adding 4X Laemmli sample buffer.
-
Analyze: Separate the proteins by SDS-PAGE, and visualize the phosphorylated histone H1 by autoradiography.
Cell-Based Chk2 Autophosphorylation Assay:
-
Cell Culture: Culture human cancer cells (e.g., U2OS) in appropriate media and conditions.
-
Treatment:
-
Pre-treat cells with the desired concentrations of this compound or DMSO for 1 hour.
-
Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 10 µM etoposide) for 1 hour.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated Chk2 (Thr68).
-
Use an antibody against total Chk2 as a loading control.
-
Visualize the protein bands using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
-
Operational and Disposal Plans
Storage:
-
Solid Form: Store this compound solid at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Disposal:
Dispose of this compound and any contaminated materials as chemical waste in accordance with all local, state, and federal regulations.
-
Unused Solid Compound:
-
Collect in a clearly labeled hazardous waste container.
-
Do not mix with other chemical waste unless compatibility is confirmed.
-
-
Contaminated Solutions:
-
Collect all aqueous and organic solutions containing this compound in a designated, labeled hazardous waste container.
-
Do not dispose of solutions down the drain.
-
-
Contaminated Labware:
-
Dispose of contaminated disposable labware (e.g., pipette tips, tubes) in a designated solid hazardous waste container.
-
Decontaminate non-disposable glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) and collect the rinse as hazardous waste.
-
Mandatory Visualizations
Chk2 Signaling Pathway Inhibition by this compound
Caption: Inhibition of the Chk2 signaling pathway by this compound.
Experimental Workflow for Cell-Based Assay
Caption: Workflow for assessing this compound activity in cells.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
